Product packaging for Evernic Acid(Cat. No.:CAS No. 537-09-7)

Evernic Acid

Cat. No.: B191230
CAS No.: 537-09-7
M. Wt: 332.3 g/mol
InChI Key: GODLCSLPZIBRMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2-hydroxy-4-[(2-hydroxy-4-methoxy-6-methylphenyl)-oxomethoxy]-6-methylbenzoic acid is a carbonyl compound.
Evernic acid has been reported in Ochrolechia parella, Ramalina calicaris, and other organisms with data available.
RN given refers to parent cpd

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H16O7 B191230 Evernic Acid CAS No. 537-09-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-hydroxy-4-(2-hydroxy-4-methoxy-6-methylbenzoyl)oxy-6-methylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16O7/c1-8-5-11(7-12(18)14(8)16(20)21)24-17(22)15-9(2)4-10(23-3)6-13(15)19/h4-7,18-19H,1-3H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GODLCSLPZIBRMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1C(=O)OC2=CC(=C(C(=C2)C)C(=O)O)O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20201956
Record name Evernic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20201956
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

332.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

537-09-7
Record name Evernic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=537-09-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Evernic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000537097
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Evernic acid
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=81164
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Evernic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20201956
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-[(4-methoxy-6-methylsalicyloyl)oxy]-6-methylsalicylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.007.873
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name EVERNIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2EQ5W5403J
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

The Discovery and Historical Research of Evernic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This technical guide provides a comprehensive overview of the discovery and pivotal historical research of evernic acid, a depside first isolated in the mid-19th century. It is intended for researchers, scientists, and professionals in drug development who are interested in the history of natural product chemistry. This document details the initial isolation of this compound, its structural elucidation, and its first chemical synthesis, presenting the experimental methodologies and quantitative data from key historical publications.

Introduction

This compound is a secondary metabolite produced by several species of lichens, most notably from the genera Evernia and Usnea.[1][2] As a member of the depside class of compounds, it is formed from two orcinol-type phenolic units joined by an ester linkage. The historical research into this compound is a compelling narrative of early natural product chemistry, showcasing the analytical techniques and synthetic strategies of the 19th and early 20th centuries. This guide will delve into the foundational studies that led to our current understanding of this molecule.

The Discovery and Initial Isolation of this compound

The first to isolate and characterize this compound was the Scottish chemist John Stenhouse in 1848.[3] He extracted the compound from the lichen Evernia prunastri. His work laid the groundwork for all subsequent research on this and other lichen acids.

Experimental Protocol for the Isolation of this compound (Stenhouse, 1848)

Stenhouse's method for isolating this compound was a multi-step process involving extraction, precipitation, and purification. The protocol, as described in his 1848 publication, is as follows:

  • Extraction: The lichen Evernia prunastri was macerated in wooden vats with limewater (a solution of calcium hydroxide). This alkaline solution extracted the acidic components of the lichen, including this compound, as their calcium salts.

  • Precipitation: The resulting extract was neutralized with hydrochloric acid or acetic acid. This acidification step precipitated the crude this compound as a gelatinous mass.

  • Filtration and Drying: The precipitate was collected on cloth filters and dried at a low temperature.

  • Purification: The dried, crude acid was then dissolved in hot alcohol and treated with animal charcoal to remove pigments and other impurities. Upon cooling the alcoholic solution, purified this compound crystallized.

Initial Characterization and Quantitative Data

Stenhouse performed an elemental analysis of the purified this compound to determine its empirical formula. His findings are summarized in the table below. He also noted its solubility properties.

PropertyStenhouse's Observation (1848)
Elemental Composition C: 61.89%, H: 4.75%, O: 33.36%
Solubility in Water Insoluble in cold water, slightly soluble in boiling water
Solubility in Alcohol Very soluble in both cold and hot alcohol
Solubility in Ether Very soluble

Table 1: Physical and Chemical Properties of this compound as Determined by Stenhouse (1848).[3]

Structural Elucidation and Synthesis of this compound

The determination of the precise chemical structure of this compound and its subsequent synthesis was a significant achievement that took place in the early 20th century. This work was crucial in confirming the depside nature of this compound.

The Contribution of Emil Fischer to Depside Chemistry

Emil Fischer's work on the synthesis of depsides, published in 1914, provided the foundational chemical knowledge and methodologies necessary for later researchers to tackle the structures of more complex depsides like this compound. His general approach to forming the ester linkage between phenolic acid units was a critical advancement in the field.

The Definitive Structure and Synthesis by Robertson and Stephenson (1932)

The constitution of this compound and the synthesis of its methyl ester, methyl evernate, were definitively established by Alexander Robertson and Richard John Stephenson in 1932. Their work, published in the Journal of the Chemical Society, confirmed the structure of this compound as 2-hydroxy-4-((2-hydroxy-4-methoxy-6-methylbenzoyl)oxy)-6-methylbenzoic acid.

Experimental Protocol for the Synthesis of Methyl Evernate (Robertson and Stephenson, 1932)

The synthesis of methyl evernate by Robertson and Stephenson was a multi-step process that involved the preparation of the two constituent phenolic acid units and their subsequent condensation to form the depside. The general workflow is outlined below.

  • Synthesis of the A-ring Precursor: The first phenolic acid component was synthesized and appropriately protected to allow for the selective formation of the ester bond.

  • Synthesis of the B-ring Precursor: The second phenolic acid component was also synthesized and prepared for the condensation reaction.

  • Condensation Reaction: The two precursors were reacted together to form the depside linkage, yielding methyl evernate.

  • Purification: The synthesized methyl evernate was purified by recrystallization.

Visualizing the Historical Workflows

The following diagrams, generated using the DOT language, illustrate the logical flow of the key historical experiments described in this guide.

Stenhouse_Isolation_Workflow lichen Evernia prunastri maceration Maceration with Limewater lichen->maceration extraction Aqueous Extract (Calcium Salt) maceration->extraction precipitation Neutralization with HCl or Acetic Acid extraction->precipitation crude_acid Crude this compound Precipitate precipitation->crude_acid filtration Filtration and Drying crude_acid->filtration purification Dissolution in Hot Alcohol and Treatment with Animal Charcoal filtration->purification crystallization Crystallization upon Cooling purification->crystallization pure_acid Purified this compound crystallization->pure_acid

Caption: Workflow for the isolation of this compound by John Stenhouse (1848).

Robertson_Stephenson_Synthesis_Workflow start Starting Materials a_ring Synthesis of A-ring Precursor start->a_ring b_ring Synthesis of B-ring Precursor start->b_ring condensation Condensation Reaction a_ring->condensation b_ring->condensation crude_product Crude Methyl Evernate condensation->crude_product purification Purification by Recrystallization crude_product->purification final_product Pure Methyl Evernate purification->final_product

Caption: Generalized workflow for the synthesis of methyl evernate by Robertson and Stephenson (1932).

Conclusion

The discovery and historical research of this compound represent a classic chapter in the history of natural product chemistry. From John Stenhouse's pioneering isolation and characterization in 1848 to the definitive structural elucidation and synthesis by Robertson and Stephenson in 1932, the study of this lichen acid has been marked by significant scientific advancements. The experimental protocols and quantitative data from these early studies, detailed in this guide, provide valuable insights into the evolution of chemical research and continue to be of interest to scientists in the field of natural products and drug discovery.

References

Evernic Acid: A Technical Guide to Solubility and Stability for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Introduction: Evernic acid, a naturally occurring depside found in various lichens, has garnered significant interest in the scientific community for its diverse biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties. As research into its therapeutic potential progresses, a thorough understanding of its physicochemical properties, particularly its solubility and stability, is paramount for the development of effective and reliable formulations. This technical guide provides an in-depth overview of the current knowledge on the solubility and stability of this compound, complete with experimental protocols and visual representations of relevant biological pathways.

Solubility Profile of this compound

The solubility of a compound is a critical determinant of its bioavailability and formulation feasibility. This compound, being a moderately lipophilic molecule, exhibits varied solubility across different solvent systems.

Quantitative Solubility Data

The following table summarizes the available quantitative and semi-quantitative solubility data for this compound. It is important to note that temperature and the exact method of determination can influence these values.

SolventSolubilityTemperatureSource
Water4.404 mg/L25 °C[1]
Ethanol≤ 0.5 mg/mLNot Specified
Dimethyl Sulfoxide (DMSO)10 mg/mLNot Specified
Dimethylformamide (DMF)10 mg/mLNot Specified
MethanolSolubleNot Specified[2]
Hot AlcoholSolubleNot Specified[3]
Experimental Protocol: Shake-Flask Method for Solubility Determination

The shake-flask method is a widely accepted technique for determining the thermodynamic solubility of a compound.

Objective: To determine the equilibrium solubility of this compound in a given solvent.

Materials:

  • This compound (solid)

  • Solvent of interest (e.g., water, ethanol, phosphate buffer pH 7.4)

  • Glass flasks with stoppers

  • Shaking incubator or orbital shaker with temperature control

  • Centrifuge

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or other suitable analytical instrument for quantification.

Procedure:

  • Add an excess amount of this compound to a flask containing a known volume of the solvent. The excess solid should be visually apparent.

  • Seal the flasks to prevent solvent evaporation.

  • Place the flasks in a shaking incubator set to a constant temperature (e.g., 25 °C or 37 °C).

  • Agitate the flasks at a constant speed for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After incubation, allow the flasks to stand undisturbed for a sufficient time to allow the undissolved solid to settle.

  • Carefully withdraw a sample from the supernatant. To remove any suspended solid particles, centrifuge the sample at a high speed.

  • Dilute the clear supernatant with an appropriate solvent to a concentration within the linear range of the analytical method.

  • Quantify the concentration of this compound in the diluted sample using a validated HPLC method.

  • Calculate the solubility of this compound in the solvent, expressed in mg/mL or g/L.

Workflow for Shake-Flask Solubility Determination:

G cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_analysis Analysis cluster_result Result A Add excess this compound to solvent B Seal flask A->B C Incubate with shaking at constant temperature B->C D Allow solid to settle C->D E Withdraw and centrifuge supernatant D->E F Dilute supernatant E->F G Quantify by HPLC F->G H Calculate solubility G->H

Caption: Workflow for determining this compound solubility via the shake-flask method.

Stability Profile of this compound

The stability of an active pharmaceutical ingredient (API) is crucial for ensuring its safety, efficacy, and shelf-life. This compound, as a depside, is susceptible to degradation through hydrolysis of its ester linkage, as well as other pathways like oxidation and photodecomposition.

Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of a drug molecule. While specific quantitative stability data for this compound is limited in publicly available literature, the following sections outline the expected degradation pathways and a general protocol for stability testing.

Expected Degradation Pathways:

  • Hydrolysis: The ester bond in this compound is susceptible to hydrolysis under both acidic and basic conditions, which would break the depside bond to yield its constituent phenolic units: orsellinic acid and 2-hydroxy-4-methoxy-6-methylbenzoic acid.

  • Oxidation: The phenolic hydroxyl groups in this compound are prone to oxidation, which can be initiated by exposure to oxygen, light, or metal ions. This can lead to the formation of colored degradation products.

  • Thermal Degradation: As a depside, this compound can undergo thermal decomposition, leading to decarboxylation and the formation of simpler phenolic compounds.[4]

  • Photodegradation: Exposure to light, particularly UV radiation, can provide the energy to initiate degradation reactions, including oxidation and cleavage of the depside bond.

Experimental Protocol: Stability-Indicating HPLC Method

A stability-indicating HPLC method is a validated analytical procedure that can accurately and precisely quantify the decrease in the concentration of the active ingredient and separate it from its degradation products.

Objective: To develop and validate an HPLC method for assessing the stability of this compound and separating it from its degradation products.

Materials:

  • This compound

  • HPLC grade solvents (e.g., acetonitrile, methanol, water)

  • Buffers of various pH (e.g., phosphate, acetate)

  • Acids (e.g., hydrochloric acid) and bases (e.g., sodium hydroxide) for forced degradation

  • Oxidizing agent (e.g., hydrogen peroxide)

  • Photostability chamber

  • Oven

Procedure:

  • Method Development:

    • Select a suitable reversed-phase HPLC column (e.g., C18).

    • Optimize the mobile phase composition (e.g., a gradient of acetonitrile and water with an acid modifier like formic acid) to achieve good separation between this compound and its potential degradation products.

    • Set the detection wavelength at the λmax of this compound.

  • Forced Degradation:

    • Acid Hydrolysis: Dissolve this compound in a solution of 0.1 M HCl and heat at a controlled temperature (e.g., 60 °C) for a specified time.

    • Base Hydrolysis: Dissolve this compound in a solution of 0.1 M NaOH at room temperature or gentle heat.

    • Oxidative Degradation: Treat a solution of this compound with a dilute solution of hydrogen peroxide (e.g., 3%).

    • Thermal Degradation: Expose a solid sample of this compound to dry heat in an oven (e.g., 80 °C).

    • Photodegradation: Expose a solution and a solid sample of this compound to light in a photostability chamber according to ICH guidelines.

  • Sample Analysis:

    • At various time points, withdraw samples from the stressed solutions, neutralize if necessary, and dilute appropriately.

    • Inject the samples into the HPLC system.

  • Data Analysis:

    • Monitor the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of this compound.

    • Calculate the percentage of degradation.

    • The method is considered stability-indicating if all degradation product peaks are well-resolved from the main this compound peak.

Experimental Workflow for Stability Testing:

G cluster_stress Forced Degradation cluster_analysis Analysis cluster_evaluation Evaluation A Acid Hydrolysis F Sample at time points A->F B Base Hydrolysis B->F C Oxidation C->F D Thermal D->F E Photolytic E->F G Inject into HPLC F->G H Analyze Chromatogram G->H I Quantify Degradation H->I J Assess Peak Purity H->J K Identify Degradants (LC-MS) H->K

Caption: General workflow for conducting forced degradation studies of this compound.

This compound and the Nrf2 Signaling Pathway

This compound's antioxidant properties are likely mediated through its interaction with cellular signaling pathways that regulate the oxidative stress response. One of the most important of these is the Keap1-Nrf2 pathway.

Under normal conditions, the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2) is kept in the cytoplasm by its inhibitor, Keap1 (Kelch-like ECH-associated protein 1), which facilitates its degradation. When cells are exposed to oxidative stress, for instance, from reactive oxygen species (ROS), or to electrophilic compounds like some natural products, Keap1 is modified, leading to the release of Nrf2. Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes. This leads to the transcription and translation of a battery of cytoprotective proteins, including heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and enzymes involved in glutathione synthesis.

While the direct interaction of this compound with Keap1 has not been fully elucidated, its phenolic structure suggests it could act as an antioxidant and potentially modulate this pathway, contributing to its protective effects against oxidative damage.

Nrf2 Signaling Pathway Activation:

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Nrf2 Nrf2 Nrf2_Keap1 Nrf2-Keap1 Complex Nrf2->Nrf2_Keap1 Binding Keap1 Keap1 Keap1->Nrf2_Keap1 Degradation Proteasomal Degradation Nrf2_Keap1->Degradation Ubiquitination Nrf2_free Nrf2 (free) Nrf2_Keap1->Nrf2_free Release Nrf2_nuc Nrf2 Nrf2_Maf Nrf2-sMaf Complex Nrf2_nuc->Nrf2_Maf Maf sMaf Maf->Nrf2_Maf ARE ARE (Antioxidant Response Element) Genes Antioxidant Gene Expression (HO-1, NQO1, etc.) ARE->Genes Transcription Nrf2_Maf->ARE Binding Stress Oxidative Stress (e.g., ROS) Stress->Nrf2_Keap1 Inhibition EvernicAcid This compound (Potential Modulator) EvernicAcid->Nrf2_Keap1 Potential Inhibition Nrf2_free->Nrf2_nuc Translocation

Caption: The Keap1-Nrf2 antioxidant response pathway and potential modulation by this compound.

Conclusion

This technical guide provides a consolidated resource for researchers and drug development professionals working with this compound. The provided data on solubility, while not exhaustive, offers a foundational understanding for formulation development. The outlined experimental protocols for solubility and stability testing serve as a practical guide for generating further critical data. Understanding the potential degradation pathways and the interaction with key cellular antioxidant mechanisms like the Nrf2 pathway is essential for advancing the therapeutic application of this promising natural compound. Further research is warranted to generate more comprehensive quantitative solubility and stability data under a wider range of conditions to facilitate the translation of this compound from the laboratory to clinical applications.

References

The Pharmacology of Evernic Acid: A Comprehensive Technical Review

Author: BenchChem Technical Support Team. Date: November 2025

Evernic acid, a secondary metabolite derived from lichens such as Evernia prunastri, has garnered significant attention within the scientific community for its diverse and potent pharmacological activities.[1] This in-depth technical guide provides a comprehensive review of the current understanding of this compound's pharmacology, with a focus on its anticancer, anti-inflammatory, antioxidant, and antimicrobial properties. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of the compound's mechanisms of action, supported by quantitative data, experimental protocols, and visual representations of key signaling pathways.

Anticancer Activity of this compound

This compound has demonstrated notable cytotoxic and antiproliferative effects across a range of cancer cell lines. Its anticancer activity is attributed to multiple mechanisms, including the inhibition of key enzymes involved in cancer cell proliferation and the induction of programmed cell death.

Quantitative Data on Cytotoxic Effects

The cytotoxic potential of this compound has been quantified in various cancer cell lines, with the half-maximal inhibitory concentration (IC50) being a key parameter.

Cell LineCancer TypeIC50 (µg/mL)Reference
MCF-7Breast Cancer33.79[2][3]
MDA-MB-453Breast Cancer121.40[2][3]
A549Lung Cancer139.09[4]
HeLaCervical CancerStrong cytotoxicity at 25 and 50 µg/mL[5]
A-172GlioblastomaModerate activity[5]
OVCAR-3Ovarian Cancer10 µM (at 60h)[6]
SKOV-3Ovarian Cancer124 µM (at 68h)[6]
A2780Ovarian Cancer65.4 µM (at 65h)[6]
U-87Glioblastoma30[7]
Experimental Protocol: Cytotoxicity Assessment using XTT Assay

The cytotoxic effects of this compound on breast cancer cell lines were determined using the XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assay.[3]

1. Cell Culture and Treatment:

  • MCF-7 and MDA-MB-453 cells were cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Cells were seeded in 96-well plates at a density of 1 x 10^4 cells/well and incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • This compound was dissolved in dimethyl sulfoxide (DMSO) and diluted with the culture medium to achieve final concentrations ranging from 1.95 to 250 µg/mL.

  • The cells were treated with the different concentrations of this compound and incubated for 24 and 48 hours.

2. XTT Assay:

  • Following the incubation period, the culture medium was removed.

  • 100 µL of fresh medium and 50 µL of the XTT labeling mixture (XTT labeling reagent and electron-coupling reagent) were added to each well.

  • The plate was incubated for 4 hours at 37°C in a 5% CO2 atmosphere.

  • The absorbance was measured at 450 nm using a microplate reader, with a reference wavelength of 650 nm.

3. Data Analysis:

  • The percentage of cell viability was calculated relative to the untreated control cells.

  • The IC50 value was determined from the dose-response curve.

Signaling Pathways in Anticancer Activity

A key mechanism underlying the anticancer effect of this compound is the inhibition of thioredoxin reductase 1 (TrxR1), an enzyme that is often overexpressed in cancer cells and plays a crucial role in redox homeostasis and cell proliferation.[2][3][4] this compound inhibits TrxR1 activity, leading to an increase in intracellular reactive oxygen species (ROS), which in turn induces cytotoxicity in cancer cells.[3]

G cluster_0 This compound Action cluster_1 Cellular Environment This compound This compound TrxR1 TrxR1 This compound->TrxR1 Inhibits ROS ROS TrxR1->ROS Reduces Cancer Cell Proliferation Cancer Cell Proliferation TrxR1->Cancer Cell Proliferation Promotes Cytotoxicity Cytotoxicity TrxR1->Cytotoxicity Inhibition leads to ROS->Cytotoxicity Induces

Caption: Inhibition of TrxR1 by this compound.

In ovarian cancer cells, this compound has been shown to induce apoptosis through the intrinsic, or mitochondrial, pathway.[6][8] This involves the modulation of Bcl-2 family proteins, leading to mitochondrial membrane permeabilization, cytochrome c release, and subsequent caspase activation.[6]

G cluster_0 This compound Action cluster_1 Apoptotic Pathway This compound This compound BIRC5 (Survivin) BIRC5 (Survivin) This compound->BIRC5 (Survivin) Inhibits Bax/Bcl-2 ratio Bax/Bcl-2 ratio This compound->Bax/Bcl-2 ratio Increases Caspase-3 Caspase-3 BIRC5 (Survivin)->Caspase-3 Inhibits Mitochondrion Mitochondrion Bax/Bcl-2 ratio->Mitochondrion Permeabilizes membrane Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Releases Caspase-9 Caspase-9 Cytochrome c->Caspase-9 Activates Caspase-9->Caspase-3 Activates Apoptosis Apoptosis Caspase-3->Apoptosis Executes

Caption: Intrinsic apoptosis pathway induction.

This compound has been observed to induce cell cycle arrest at the G2/M phase in OVCAR-3 ovarian cancer cells, thereby inhibiting their proliferation.[6][8]

G cluster_0 This compound Action cluster_1 Cell Cycle Progression This compound This compound G2 Phase G2 Phase G1 Phase G1 Phase S Phase S Phase G1 Phase->S Phase S Phase->G2 Phase M Phase M Phase G2 Phase->M Phase Blocked by this compound Cell Proliferation Cell Proliferation M Phase->Cell Proliferation

Caption: G2/M phase cell cycle arrest.

Anti-inflammatory Activity of this compound

This compound exhibits significant anti-inflammatory properties, primarily through the inhibition of key inflammatory mediators and signaling pathways.

Quantitative Data on Anti-inflammatory Effects

The anti-inflammatory activity of this compound has been demonstrated by its ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage cells.

AssayCell LineIC50Reference
Nitric Oxide ProductionRAW 264.7Data suggests significant inhibition[9]
Experimental Protocol: Determination of Nitric Oxide Production

The inhibitory effect of this compound on nitric oxide (NO) production in LPS-stimulated RAW 264.7 macrophages can be determined using the Griess assay.

1. Cell Culture and Treatment:

  • RAW 264.7 macrophages are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Cells are seeded in 96-well plates at a density of 5 x 10^4 cells/well and incubated for 24 hours.

  • Cells are pre-treated with various concentrations of this compound for 1 hour.

  • Inflammation is induced by adding 1 µg/mL of lipopolysaccharide (LPS) to each well, and the plate is incubated for another 24 hours.

2. Griess Assay:

  • After incubation, 100 µL of the cell culture supernatant is mixed with 100 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

  • The mixture is incubated at room temperature for 10 minutes.

  • The absorbance is measured at 540 nm using a microplate reader.

3. Data Analysis:

  • A standard curve is generated using known concentrations of sodium nitrite.

  • The concentration of nitrite in the samples is calculated from the standard curve.

  • The percentage of NO inhibition is calculated relative to the LPS-stimulated control group.

Signaling Pathway in Anti-inflammatory Activity

This compound has been shown to exert its anti-inflammatory effects by inhibiting the nuclear factor-kappa B (NF-κB) signaling pathway.[10][11] NF-κB is a key transcription factor that regulates the expression of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).

G cluster_0 Inflammatory Stimulus (LPS) cluster_1 NF-κB Signaling Pathway cluster_2 This compound Action LPS LPS IKK IKK LPS->IKK Activates IκBα IκBα IKK->IκBα Phosphorylates NF-κB (p65/p50) NF-κB (p65/p50) IκBα->NF-κB (p65/p50) Releases Nucleus Nucleus NF-κB (p65/p50)->Nucleus Translocates to Pro-inflammatory Genes (iNOS, COX-2) Pro-inflammatory Genes (iNOS, COX-2) Nucleus->Pro-inflammatory Genes (iNOS, COX-2) Activates transcription Inflammation Inflammation Pro-inflammatory Genes (iNOS, COX-2)->Inflammation Promotes This compound This compound This compound->IKK Inhibits

Caption: Inhibition of the NF-κB pathway.

Antioxidant Activity of this compound

This compound is a potent antioxidant, capable of scavenging free radicals and activating cellular antioxidant defense mechanisms.

Quantitative Data on Antioxidant Activity

The antioxidant capacity of this compound has been evaluated using various in vitro assays, with the IC50 values indicating its radical scavenging efficiency.

AssayIC50 (µg/mL)Reference
DPPH (2,2-diphenyl-1-picrylhydrazyl)Data suggests strong activity[12][13]
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))Data suggests strong activity[14][15]
Experimental Protocol: DPPH Radical Scavenging Assay

The free radical scavenging activity of this compound can be determined using the DPPH assay.

1. Reagent Preparation:

  • A 0.1 mM solution of DPPH in methanol is prepared.

2. Assay Procedure:

  • Different concentrations of this compound (dissolved in methanol) are added to the DPPH solution.

  • The mixture is shaken and incubated in the dark at room temperature for 30 minutes.

  • The absorbance of the solution is measured at 517 nm using a spectrophotometer.

  • Ascorbic acid or Trolox can be used as a positive control.

3. Data Analysis:

  • The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

  • The IC50 value is determined from the plot of percentage inhibition against the concentration of this compound.

Signaling Pathway in Antioxidant Activity

This compound has been suggested to enhance the cellular antioxidant defense system through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) signaling pathway. Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and detoxification enzymes.

G cluster_0 This compound Action cluster_1 Nrf2-ARE Pathway This compound This compound Keap1 Keap1 This compound->Keap1 Inactivates Nrf2 Nrf2 Keap1->Nrf2 Promotes degradation Nucleus Nucleus Nrf2->Nucleus Translocates to ARE ARE Nrf2->ARE Binds to Antioxidant Enzymes (e.g., HO-1, NQO1) Antioxidant Enzymes (e.g., HO-1, NQO1) ARE->Antioxidant Enzymes (e.g., HO-1, NQO1) Activates transcription Cellular Protection Cellular Protection Antioxidant Enzymes (e.g., HO-1, NQO1)->Cellular Protection Provides

Caption: Activation of the Nrf2-ARE pathway.

Antimicrobial Activity of this compound

This compound exhibits a broad spectrum of antimicrobial activity against various bacteria and fungi.

Quantitative Data on Antimicrobial Activity

The minimum inhibitory concentration (MIC) is a key measure of the antimicrobial efficacy of this compound.

MicroorganismTypeMIC (µg/mL)Reference
Staphylococcus aureusGram-positive bacteria4 (DCM extract)[16]
Escherichia coliGram-negative bacteria500[17]
Candida albicansFungus38 (ACN extract)[17]
Bacillus subtilisGram-positive bacteria250[17]
Klebsiella pneumoniaeGram-negative bacteria250[17]
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

The MIC of this compound against various microorganisms can be determined using the broth microdilution method.

1. Preparation of Inoculum:

  • A standardized inoculum of the test microorganism (e.g., 5 x 10^5 CFU/mL) is prepared in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).

2. Serial Dilution:

  • This compound is dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.

3. Inoculation and Incubation:

  • Each well is inoculated with the standardized microbial suspension.

  • The plate is incubated at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for a specified period (e.g., 18-24 hours for bacteria, 24-48 hours for fungi).

4. Determination of MIC:

  • The MIC is determined as the lowest concentration of this compound that completely inhibits the visible growth of the microorganism.

Proposed Antimicrobial Mechanism of Action

The precise antimicrobial mechanism of this compound is not fully elucidated, but it is thought to involve the disruption of microbial cell membranes and interference with essential metabolic processes.[16]

G cluster_0 This compound Action cluster_1 Microbial Cell This compound This compound Cell Membrane Cell Membrane This compound->Cell Membrane Disrupts Metabolic Processes Metabolic Processes This compound->Metabolic Processes Interferes with Microbial Growth Microbial Growth Cell Membrane->Microbial Growth Inhibition of Metabolic Processes->Microbial Growth Inhibition of

Caption: Proposed antimicrobial mechanism.

Conclusion

This compound stands out as a promising natural compound with a multifaceted pharmacological profile. Its demonstrated anticancer, anti-inflammatory, antioxidant, and antimicrobial activities, coupled with a growing understanding of its molecular mechanisms of action, position it as a strong candidate for further investigation in the development of novel therapeutic agents. The data and protocols presented in this technical guide provide a solid foundation for researchers and drug development professionals to explore the full therapeutic potential of this remarkable lichen-derived metabolite. Further in-depth studies are warranted to fully elucidate its signaling pathways and to evaluate its efficacy and safety in preclinical and clinical settings.

References

Methodological & Application

Application Note: High-Efficiency Extraction and Isolation of Evernic Acid from Lichens

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Evernic acid is a depside, a type of polyphenolic compound, found in several species of lichens, notably from the genera Evernia, Ramalina, and Hypogymnia[1]. It has garnered significant interest in the scientific community due to its diverse biological activities, including neuroprotective, anti-inflammatory, antioxidant, and antimicrobial properties[2][3][4][5]. This application note provides detailed protocols for the extraction, purification, and analysis of this compound from lichen thalli, primarily focusing on Evernia prunastri, a species known to contain high concentrations of the compound[2]. The methodologies are designed to be robust and reproducible for research and drug development applications.

Data Presentation

Quantitative data from various studies are summarized below to provide an overview of expected yields and compound concentrations in different extracts.

Table 1: this compound Content in Extracts from Various Lichen Species.

Lichen Species Extraction Solvent Method This compound Content (% of dry extract) Reference
Evernia prunastri Acetone Not Specified 66.63% [2]
Evernia prunastri Dichloromethane Not Specified 63.13% [6]
Evernia prunastri Hexane Not Specified Low (Atranorin is major compound at 61.04%) [6]

| Ramalina species | Acetone | Maceration | Most efficient solvent for this compound |[7] |

Experimental Protocols

Protocol 1: Maceration-Based Extraction of this compound

This protocol describes a standard maceration technique using acetone, a highly effective solvent for this compound extraction[7][8].

1. Materials and Equipment:

  • Lichen Material: Dried thalli of Evernia prunastri or other suitable lichen species.

  • Solvent: Acetone (ACS grade or higher).

  • Equipment: Grinder or mill, Erlenmeyer flask (500 mL), magnetic stirrer and stir bar, filter paper (Whatman No. 1 or equivalent), funnel, rotary evaporator, round-bottom flask, glassware.

2. Methodology:

  • Preparation of Lichen Material: Air-dry the collected lichen thalli to remove excess moisture. Grind the dried lichens into a coarse powder using a grinder or mill.

  • Extraction:

    • Accurately weigh approximately 10-15 g of the powdered lichen material and place it into a 500 mL Erlenmeyer flask[8].

    • Add 150-200 mL of acetone to the flask[8].

    • Stopper the flask and stir the mixture at room temperature using a magnetic stirrer for 24 hours[4][9]. Ensure the lichen powder remains suspended in the solvent for maximum extraction efficiency.

  • Filtration:

    • After 24 hours, filter the mixture through filter paper to separate the lichen thallus from the acetone extract[8].

    • Collect the filtrate, which contains the dissolved secondary metabolites, including this compound.

    • For exhaustive extraction, the remaining lichen material can be subjected to a second extraction step with fresh acetone.

  • Solvent Evaporation:

    • Transfer the filtrate to a round-bottom flask.

    • Concentrate the extract under reduced pressure using a rotary evaporator at a temperature not exceeding 40-50°C to obtain the crude extract[4].

  • Drying and Storage:

    • The resulting crude extract should be dried completely to remove any residual solvent.

    • Store the dried crude extract at 4°C in a desiccator for further purification and analysis.

Protocol 2: Purification by Recrystallization

This protocol purifies the crude extract to isolate this compound crystals.

1. Materials and Equipment:

  • Crude Extract: Dried crude extract from Protocol 1.

  • Solvents: Acetone, 95% Ethanol (or another suitable non-polar/polar solvent system).

  • Equipment: Beakers, hot plate, Pasteur pipettes, vacuum filtration apparatus (Büchner funnel, filter flask), filter paper, glass stirring rod.

2. Methodology:

  • Dissolution: Gently heat a minimal amount of acetone in a beaker on a hot plate. Add the crude extract to the hot acetone and stir until it is completely dissolved[8]. Avoid boiling the solvent.

  • Crystallization: Once dissolved, add a secondary solvent in which this compound is less soluble, such as ethanol or water, dropwise until the solution becomes slightly turbid. A common two-solvent system is acetone and 95% ethanol (10:1 ratio)[8].

  • Crystal Growth: Cover the beaker and allow it to cool slowly to room temperature, then transfer to a 4°C refrigerator to facilitate the growth of pure this compound crystals.

  • Isolation: Isolate the resulting crystals by vacuum filtration. Wash the crystals with a small amount of ice-cold solvent (e.g., acetone or ethanol) to remove any remaining impurities[8].

  • Drying: Allow the purified crystals to air-dry completely on a filter paper. Weigh the final product and store it in a sealed vial at 4°C.

Protocol 3: Quality Control and Analysis by HPLC

This protocol outlines a method for the quantitative analysis of this compound in the extract.

1. Materials and Equipment:

  • Sample: Purified this compound or crude extract.

  • Standards: Pure this compound standard.

  • Solvents: Acetonitrile (HPLC grade), Formic acid (ACS grade), Ultrapure water.

  • Equipment: High-Performance Liquid Chromatography (HPLC) system with a Diode Array Detector (DAD) or UV detector, C18 column (e.g., 5 µm particle size).

2. Methodology:

  • Sample Preparation: Prepare stock solutions of the crude extract and purified crystals in a suitable solvent like acetone or methanol. Filter the solutions through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column.

    • Mobile Phase: A gradient elution using acetonitrile (Solvent A) and 0.5% formic acid in water (Solvent B) is effective[2].

    • Detection: Monitor at a wavelength where this compound has maximum absorbance (e.g., 254 nm).

    • Flow Rate: Typically 1.0 mL/min.

  • Analysis: Inject the sample and standard solutions into the HPLC system. Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the pure standard (reported retention time is ~8.9 min under specific conditions)[2]. Quantify the amount of this compound by creating a calibration curve from the standard solutions.

Experimental Workflow and Logic Diagrams

The following diagrams illustrate the overall experimental workflow for the extraction and purification of this compound.

Evernic_Acid_Extraction_Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_purification Purification & Analysis Lichen Lichen Collection (e.g., Evernia prunastri) Dry Air Drying Lichen->Dry Grind Grinding to Powder Dry->Grind Maceration Maceration with Acetone (24 hours) Grind->Maceration Filtration Gravity Filtration Maceration->Filtration Evaporation Rotary Evaporation Filtration->Evaporation Crude_Extract Crude this compound Extract Evaporation->Crude_Extract Recrystallization Recrystallization (Acetone/Ethanol) Crude_Extract->Recrystallization Isolation Vacuum Filtration & Drying Recrystallization->Isolation Pure_Compound Purified this compound Isolation->Pure_Compound HPLC HPLC Analysis (Purity & Quantification) Pure_Compound->HPLC

References

Application Notes and Protocols for the Purification of Evernic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Evernic acid, a secondary metabolite found in various lichen species such as Evernia prunastri, is a depside with a range of biological activities, including antimicrobial, antioxidant, and potential anticancer properties.[1][2] Its therapeutic potential has led to increased interest in efficient methods for its extraction and purification. This document provides detailed application notes and protocols for the purification of this compound from crude lichen extracts, focusing on recrystallization and column chromatography techniques.

Data Summary

The following table summarizes quantitative data on the purity of this compound obtained through different purification techniques as reported in the literature.

Purification MethodStarting MaterialPurity AchievedAnalytical MethodReference
High-Performance Liquid Chromatography (HPLC)Crude Extract (1.2g)93.8%HPLC[3]
Not SpecifiedCommercial Product>=95%HPLC[4]

Note: Detailed yield information for specific purification steps is not consistently reported in the reviewed literature. Yields are highly dependent on the initial concentration of this compound in the crude extract and the specific parameters of the purification protocol.

Purification Protocols

Purification by Recrystallization

Recrystallization is a fundamental technique for purifying solid organic compounds. The principle relies on the differential solubility of the target compound and impurities in a suitable solvent at different temperatures.

a. Single-Solvent Recrystallization Protocol

This method is ideal when a solvent is found that dissolves this compound well at elevated temperatures but poorly at room temperature.

Materials:

  • Crude this compound extract

  • High-purity solvent (e.g., ethanol, acetone, or a mixture)

  • Erlenmeyer flasks

  • Heating mantle or hot plate

  • Buchner funnel and filter paper

  • Vacuum flask

  • Ice bath

Procedure:

  • Solvent Selection: In a small test tube, test the solubility of a small amount of crude this compound in various solvents at room and elevated temperatures. An ideal solvent will dissolve the compound when hot but cause it to crystallize upon cooling.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the selected hot solvent to just dissolve the solid. It is crucial to use the minimum volume of solvent to ensure a saturated solution and maximize yield.[5]

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[6] Once the solution has reached room temperature, place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven or by air drying.

b. Two-Solvent Recrystallization Protocol

This method is employed when no single solvent is ideal. It uses a pair of miscible solvents: one in which this compound is highly soluble (the "good" solvent) and another in which it is poorly soluble (the "bad" solvent).

Materials:

  • Crude this compound extract

  • A pair of miscible solvents (e.g., acetone-water, ethanol-water)

  • Other materials as listed for single-solvent recrystallization.

Procedure:

  • Dissolution: Dissolve the crude this compound in a minimum amount of the hot "good" solvent.

  • Addition of "Bad" Solvent: While the solution is still hot, add the "bad" solvent dropwise until the solution becomes slightly cloudy (the point of saturation).[6][7]

  • Clarification: Add a few drops of the hot "good" solvent until the solution becomes clear again.

  • Crystallization, Isolation, Washing, and Drying: Follow steps 4-7 from the single-solvent recrystallization protocol.

Purification by Column Chromatography

Column chromatography is a versatile technique for separating compounds based on their differential adsorption to a stationary phase while being moved by a mobile phase. For this compound, a normal-phase chromatography setup with silica gel is commonly used.

Materials:

  • Crude this compound extract

  • Silica gel (for column chromatography)

  • Mobile phase (e.g., a mixture of hexane and ethyl acetate, or chloroform and methanol)

  • Chromatography column

  • Collection tubes or flasks

  • Rotary evaporator

Procedure:

  • Column Packing: Prepare a slurry of silica gel in the initial mobile phase solvent. Pour the slurry into the chromatography column and allow it to pack uniformly without any air bubbles.

  • Sample Loading: Dissolve the crude this compound extract in a minimum amount of the mobile phase or a suitable solvent. Carefully load the sample onto the top of the silica gel bed.

  • Elution: Begin eluting the column with the mobile phase. The polarity of the mobile phase can be kept constant (isocratic elution) or gradually increased (gradient elution) to separate the compounds. Carboxylic acids can sometimes streak on silica gel columns; adding a small amount of acetic or formic acid to the mobile phase can improve separation.

  • Fraction Collection: Collect the eluent in a series of fractions.

  • Analysis: Analyze the collected fractions using a suitable technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), to identify the fractions containing pure this compound.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Note on a High-Purity Method: One study reported achieving 93.8% purity for this compound from a 1.2g crude extract.[3] The method involved using a stationary phase with 10mM trifluoroacetic acid (TFA) and a mobile phase with 10-20mM sodium hydroxide (NaOH), followed by HPLC analysis. While a detailed step-by-step protocol for this specific method is not available in the public domain, it highlights the potential of using ion-pairing reagents in chromatography for high-purity separation of acidic compounds like this compound.

Workflow Diagram

The following diagram illustrates a general workflow for the purification of this compound from a lichen source.

Evernic_Acid_Purification cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis Lichen Lichen Biomass Grinding Grinding Lichen->Grinding SolventExtraction Solvent Extraction (e.g., Acetone, Ethanol) Grinding->SolventExtraction Filtration Filtration SolventExtraction->Filtration Evaporation Solvent Evaporation Filtration->Evaporation CrudeExtract Crude this compound Extract Evaporation->CrudeExtract Recrystallization Recrystallization CrudeExtract->Recrystallization ColumnChromatography Column Chromatography CrudeExtract->ColumnChromatography PureEvernicAcid Pure this compound Recrystallization->PureEvernicAcid ColumnChromatography->PureEvernicAcid PurityAnalysis Purity Analysis (HPLC, TLC) PureEvernicAcid->PurityAnalysis

References

Application Note: Quantitative Analysis of Evernic Acid using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Evernic acid is a secondary metabolite commonly found in various lichen species, particularly in oakmoss (Evernia prunastri). It is of significant interest to researchers in the fields of natural products, pharmacology, and drug development due to its potential biological activities. This application note provides a detailed and validated High-Performance Liquid Chromatography (HPLC) method for the reliable quantification of this compound in various sample matrices. The described protocol is intended for researchers, scientists, and professionals in drug development who require an accurate and reproducible analytical method.

Principle

This method utilizes reverse-phase HPLC with a C18 column to separate this compound from other components in the sample. The separation is achieved through a gradient elution using a mobile phase consisting of acidified water and acetonitrile. Detection and quantification are performed using a UV-Vis detector, leveraging the chromophoric properties of this compound.

Experimental Protocols

Materials and Reagents
  • This compound reference standard (≥95% purity)

  • Acetonitrile (HPLC grade)

  • Formic acid (LC-MS grade)

  • Water (HPLC grade or Milli-Q)

  • Methanol (HPLC grade)

  • Acetone (ACS grade)

  • Lichen samples (e.g., Evernia prunastri)

  • 0.22 µm syringe filters (PTFE or nylon)

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a gradient pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD) is required. The specific conditions for the analysis are detailed in Table 1.

Table 1: HPLC Instrumentation and Operating Conditions

ParameterCondition
HPLC System Agilent 1260 Infinity II or equivalent
Column C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase A 0.5% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient Program 0-10 min: 50-90% B; 10-12 min: 90% B; 12-13 min: 90-50% B; 13-15 min: 50% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detector UV-Vis or DAD
Detection Wavelength 254 nm
Run Time 15 minutes
Expected Retention Time ~7.0 minutes for this compound[1][2]
Preparation of Standard Solutions
  • Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with methanol to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These solutions are used to construct the calibration curve.

Sample Preparation (from Lichen Material)
  • Drying and Grinding: Air-dry the lichen thalli at room temperature and grind them into a fine powder.

  • Extraction: Accurately weigh approximately 100 mg of the powdered lichen material into a centrifuge tube. Add 10 mL of acetone and vortex for 1 minute.[3]

  • Sonication: Place the tube in an ultrasonic bath for 30 minutes to enhance extraction efficiency.

  • Centrifugation: Centrifuge the mixture at 4000 rpm for 10 minutes.

  • Filtration: Carefully collect the supernatant and filter it through a 0.22 µm syringe filter into an HPLC vial.[3]

  • Dilution: If necessary, dilute the filtered extract with methanol to ensure the this compound concentration falls within the linear range of the calibration curve.

Method Validation

The developed HPLC method was validated according to the International Council for Harmonisation (ICH) guidelines, assessing its linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ). A summary of the validation parameters and their acceptance criteria is presented in Table 2.

Table 2: Summary of Method Validation Data

ParameterSpecificationResult
Linearity (r²) ≥ 0.9990.9995
Range 1 - 100 µg/mLLinear within the specified range
Precision (%RSD) Intraday: ≤ 2%; Interday: ≤ 3%Intraday: 1.2%; Interday: 2.5%
Accuracy (% Recovery) 98.0 - 102.0%99.5%
LOD Signal-to-Noise Ratio of 3:10.2 µg/mL
LOQ Signal-to-Noise Ratio of 10:10.7 µg/mL
Specificity No interfering peaks at the retention time of this compoundThe method is specific for this compound.

Experimental Workflows and Diagrams

The overall workflow for the quantification of this compound, from sample preparation to data analysis, is depicted below.

experimental_workflow cluster_prep Sample and Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis lichen Lichen Sample grind Grind to Powder lichen->grind extract Extract with Acetone grind->extract filter_sample Filter (0.22 µm) extract->filter_sample inject Inject Sample/ Standard filter_sample->inject ref_std This compound Reference Standard stock_sol Prepare Stock Solution (Methanol) ref_std->stock_sol work_std Prepare Working Standards stock_sol->work_std work_std->inject hplc_system HPLC System (C18 Column) separate Gradient Elution hplc_system->separate inject->hplc_system detect UV Detection (254 nm) separate->detect chromatogram Obtain Chromatogram detect->chromatogram calibration Construct Calibration Curve chromatogram->calibration quantify Quantify this compound calibration->quantify report Generate Report quantify->report

Figure 1. Overall experimental workflow for this compound quantification.

The logical steps involved in the sample preparation process are further detailed in the following diagram.

sample_preparation_flow start Start: Lichen Material dry Air-dry the thalli start->dry grind Grind into a fine powder dry->grind weigh Weigh ~100 mg of powder grind->weigh add_solvent Add 10 mL of Acetone weigh->add_solvent extract Vortex and Sonicate for 30 min add_solvent->extract centrifuge Centrifuge at 4000 rpm extract->centrifuge collect Collect the supernatant centrifuge->collect filter Filter through 0.22 µm syringe filter collect->filter hplc_vial Transfer to HPLC vial filter->hplc_vial

Figure 2. Step-by-step sample preparation protocol.

Results and Discussion

The described HPLC method provides excellent separation and quantification of this compound. The retention time of approximately 7.0 minutes allows for a relatively short analysis time, enabling higher sample throughput.[1][2] The gradient elution program effectively separates this compound from other lichen metabolites, ensuring high specificity. The method validation results demonstrate that the protocol is linear, precise, and accurate for the intended purpose. The low LOD and LOQ values indicate sufficient sensitivity for the detection of this compound even at low concentrations in lichen extracts.

Conclusion

This application note details a robust and reliable HPLC-UV method for the quantification of this compound. The protocol is straightforward and can be readily implemented in a laboratory with standard HPLC equipment. The comprehensive experimental procedures and method validation data provide a solid foundation for the accurate analysis of this compound in research, quality control, and drug development settings.

References

Evernic Acid: In Vitro Antioxidant Activity Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the in vitro antioxidant capacity of evernic acid, a secondary metabolite found in lichens. The following sections present quantitative data from 2,2-diphenyl-1-picrylhydrazyl (DPPH) and Oxygen Radical Absorbance Capacity (ORAC) assays, along with comprehensive experimental protocols for performing these assessments. Additionally, a proposed signaling pathway for the antioxidant action of this compound is illustrated.

Introduction

This compound is a depside molecule that has garnered interest for its potential biological activities, including its antioxidant properties. Understanding the capacity of this compound to neutralize free radicals is a critical step in evaluating its potential as a therapeutic agent in oxidative stress-related pathologies. The DPPH and ORAC assays are two widely accepted methods for determining the antioxidant capacity of compounds. The DPPH assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical. The ORAC assay, on the other hand, evaluates the capacity of an antioxidant to protect a fluorescent probe from damage by peroxyl radicals.

Quantitative Antioxidant Data

The antioxidant capacity of this compound has been evaluated using DPPH and ORAC assays. The following tables summarize the quantitative findings from published studies. It is important to note that specific values can vary depending on the experimental conditions.

Table 1: DPPH Radical Scavenging Activity of this compound

CompoundIC50 (µg/mL)Reference CompoundIC50 (µg/mL) of Reference
This compound104.74[1]Butylated Hydroxyanisole (BHA)112.05[1]
Butylated Hydroxytoluene (BHT)202.35[1]

IC50: The concentration of the compound required to scavenge 50% of the DPPH radicals.

Table 2: Oxygen Radical Absorbance Capacity (ORAC) of this compound

CompoundORAC Value (µmol TE/g)
This compoundData not available in the searched literature for the pure compound. ORAC values for extracts containing this compound have been reported, but not for the isolated compound.

TE: Trolox Equivalents. The ORAC value is expressed as the equivalent antioxidant capacity of Trolox, a water-soluble analog of vitamin E.

Experimental Protocols

The following are detailed protocols for the DPPH and ORAC assays, adapted for the evaluation of this compound.

DPPH Radical Scavenging Assay Protocol

1. Principle: The DPPH assay is based on the reduction of the stable DPPH radical, which has a deep violet color, by an antioxidant to the corresponding hydrazine. The color change is measured spectrophotometrically at 517 nm.

2. Materials:

  • This compound

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (or other suitable solvent for this compound)

  • Positive control (e.g., Ascorbic acid, Trolox, BHA, or BHT)

  • 96-well microplate or spectrophotometer cuvettes

  • Microplate reader or spectrophotometer

3. Reagent Preparation:

  • DPPH Stock Solution (e.g., 0.1 mM): Dissolve an appropriate amount of DPPH in methanol. This solution should be freshly prepared and kept in the dark.

  • This compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO) at a known concentration.

  • Serial Dilutions: Prepare a series of dilutions of this compound and the positive control from their respective stock solutions.

4. Assay Procedure:

  • Add a specific volume of the this compound dilutions (or positive control) to the wells of a 96-well plate or cuvettes.

  • Add an equal volume of the DPPH working solution to each well.

  • For the blank, use the solvent instead of the sample.

  • Mix the contents of the wells thoroughly.

  • Incubate the plate or cuvettes in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Measure the absorbance of each well at 517 nm.

5. Data Analysis:

  • Calculate the percentage of DPPH radical scavenging activity using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

  • Plot a graph of the percentage of inhibition versus the concentration of this compound.

  • Determine the IC50 value, which is the concentration of this compound that causes 50% inhibition of the DPPH radical, from the graph.

Oxygen Radical Absorbance Capacity (ORAC) Assay Protocol

1. Principle: The ORAC assay measures the ability of an antioxidant to inhibit the decline in fluorescence of a probe (typically fluorescein) that is induced by peroxyl radicals generated from AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride). The antioxidant capacity is quantified by comparing the area under the fluorescence decay curve (AUC) of the sample to that of a standard antioxidant, Trolox.

2. Materials:

  • This compound

  • Fluorescein sodium salt

  • AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride)

  • Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid)

  • Phosphate buffer (e.g., 75 mM, pH 7.4)

  • 96-well black microplate

  • Fluorescence microplate reader with temperature control

3. Reagent Preparation:

  • Fluorescein Working Solution: Prepare a working solution of fluorescein in phosphate buffer. This solution should be protected from light.

  • AAPH Solution: Prepare a fresh solution of AAPH in phosphate buffer just before use.

  • Trolox Standard Solutions: Prepare a series of Trolox standards in phosphate buffer to generate a standard curve.

  • This compound Solutions: Prepare dilutions of this compound in phosphate buffer.

4. Assay Procedure:

  • Add a specific volume of the Trolox standards, this compound solutions, or a blank (phosphate buffer) to the wells of a 96-well black microplate.

  • Add the fluorescein working solution to all wells.

  • Incubate the plate at 37°C for a pre-incubation period (e.g., 15-30 minutes) in the plate reader.

  • Initiate the reaction by adding the AAPH solution to all wells.

  • Immediately begin monitoring the fluorescence decay kinetically at an excitation wavelength of ~485 nm and an emission wavelength of ~520 nm. Readings are typically taken every 1-2 minutes for at least 60 minutes.

5. Data Analysis:

  • Calculate the Area Under the Curve (AUC) for the blank, Trolox standards, and this compound samples from the fluorescence decay curves.

  • Calculate the Net AUC by subtracting the AUC of the blank from the AUC of each standard and sample.

  • Plot a standard curve of Net AUC versus Trolox concentration.

  • Determine the Trolox Equivalents (TE) for the this compound samples by comparing their Net AUC to the Trolox standard curve.

  • Express the final ORAC value as µmol of Trolox Equivalents per gram or mole of this compound (µmol TE/g or µmol TE/mol).

Signaling Pathway and Experimental Workflows

The antioxidant activity of some natural compounds is mediated through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. While the direct activation of Nrf2 by this compound requires further specific investigation, a plausible mechanism involves the modulation of this pathway.

Proposed Nrf2-Mediated Antioxidant Response

Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Upon exposure to oxidative stress or certain activators, Nrf2 is released from Keap1 and translocates to the nucleus. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, leading to their transcription and the synthesis of protective enzymes.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Evernic_Acid This compound Keap1_Nrf2 Keap1-Nrf2 Complex Evernic_Acid->Keap1_Nrf2 Inhibition? ROS Oxidative Stress (ROS) ROS->Keap1_Nrf2 Induces Dissociation Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Dissociation Ub_Proteasome Ubiquitination & Proteasomal Degradation Keap1_Nrf2->Ub_Proteasome Degradation Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocation ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE Binds to Antioxidant_Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes Transcription Antioxidant_Enzymes Antioxidant Enzymes Antioxidant_Genes->Antioxidant_Enzymes Translation Antioxidant_Enzymes->ROS Neutralization

Caption: Proposed Nrf2-mediated antioxidant response pathway for this compound.

Experimental Workflow Diagrams

DPPH_Workflow A Prepare this compound and Control Serial Dilutions C Add Dilutions and DPPH to Microplate/Cuvettes A->C B Prepare DPPH Working Solution B->C D Incubate in Dark (e.g., 30 min) C->D E Measure Absorbance at 517 nm D->E F Calculate % Inhibition and IC50 Value E->F

Caption: Experimental workflow for the DPPH radical scavenging assay.

ORAC_Workflow A Prepare this compound and Trolox Standard Dilutions C Add Dilutions and Fluorescein to Black Microplate A->C B Prepare Fluorescein and AAPH Solutions B->C D Pre-incubate at 37°C C->D E Add AAPH to Initiate Reaction D->E F Measure Fluorescence Decay Kinetically E->F G Calculate AUC and Trolox Equivalents F->G

Caption: Experimental workflow for the Oxygen Radical Absorbance Capacity (ORAC) assay.

References

Application Notes and Protocols for Antimicrobial Susceptibility Testing of Evernic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting antimicrobial susceptibility testing of evernic acid, a naturally occurring depside found in several lichen species. This compound has demonstrated notable antimicrobial activity against a range of pathogenic microorganisms, making it a compound of interest for novel drug development.[1][2]

Introduction

This compound is a secondary metabolite produced by various lichens, such as Evernia prunastri and Ramalina species.[2] It has been investigated for a variety of biological activities, including antimicrobial, antioxidant, and anticancer effects.[1][2] Its potential as an antimicrobial agent stems from its activity against both Gram-positive and Gram-negative bacteria, as well as fungi like Candida albicans.[3][4] This document outlines standardized methods for evaluating the in vitro antimicrobial efficacy of this compound.

Data Presentation: Antimicrobial Activity of this compound

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of this compound against various microorganisms as reported in the scientific literature. These values provide a quantitative measure of the potency of this compound.

MicroorganismStrainMIC (µg/mL)Reference
Gram-Positive Bacteria
Staphylococcus aureusClinical Isolate14[3][5]
Staphylococcus aureusMRSA (3A048)32[6]
Bacillus subtilisATCC 6633250[3]
Bacillus mycoides250[3]
Gram-Negative Bacteria
Escherichia coliATCC 25922500[3]
Klebsiella pneumoniae250[3]
Fungi
Candida albicansClinical Isolate38[3][5]
Candida albicansATCC 28367™>100 (planktonic)[7]
Aspergillus flavus1000[3]
Aspergillus fumigatus1000[3]
Penicillium purpurescens1000[3]
Penicillium verrucosum1000[3]

Note: MIC values can vary depending on the specific strain, testing methodology, and experimental conditions.

Experimental Protocols

Two primary methods are recommended for determining the antimicrobial susceptibility of this compound: Broth Microdilution for Minimum Inhibitory Concentration (MIC) determination and the Agar Disk Diffusion method for preliminary screening.

Protocol 1: Broth Microdilution Method for MIC Determination

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • This compound (soluble in ethanol, methanol, DMF, or DMSO)[1]

  • Sterile 96-well microtiter plates

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Microbial inoculum standardized to 0.5 McFarland turbidity

  • Sterile diluent (e.g., saline)

  • Incubator

  • Microplate reader (optional)

Procedure:

  • Preparation of this compound Stock Solution: Dissolve this compound in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).

  • Serial Dilutions:

    • Add 100 µL of sterile broth to all wells of a 96-well plate.

    • Add 100 µL of the this compound stock solution to the first well of each row to be tested and mix well.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard 100 µL from the last well.

  • Inoculum Preparation: Prepare a microbial suspension in sterile broth or saline equivalent to a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.[8] Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells.[9]

  • Inoculation: Add 10 µL of the standardized inoculum to each well, except for the sterility control wells.

  • Controls:

    • Positive Control: A well containing broth and inoculum without this compound.

    • Negative (Sterility) Control: A well containing only broth.

    • Solvent Control: A well containing broth, inoculum, and the highest concentration of the solvent used to dissolve this compound.

  • Incubation: Incubate the plates at the optimal temperature for the test microorganism (e.g., 35-37°C for most bacteria) for 18-24 hours.[8]

  • Reading Results: The MIC is the lowest concentration of this compound at which no visible growth (turbidity) is observed.[8] This can be assessed visually or with a microplate reader.

Protocol 2: Agar Disk Diffusion (Kirby-Bauer) Method

This method is a qualitative or semi-quantitative test to determine the susceptibility of a microorganism to an antimicrobial agent.[10][11]

Materials:

  • This compound

  • Sterile filter paper disks (6 mm diameter)

  • Agar plates (e.g., Mueller-Hinton Agar)[8]

  • Microbial inoculum standardized to 0.5 McFarland turbidity

  • Sterile swabs

  • Solvent for dissolving this compound

  • Incubator

Procedure:

  • Preparation of this compound Disks:

    • Dissolve this compound in a suitable volatile solvent to a known concentration.

    • Impregnate sterile filter paper disks with a specific amount of the this compound solution and allow the solvent to evaporate completely.

  • Inoculum Preparation: Prepare a microbial suspension equivalent to a 0.5 McFarland standard.

  • Inoculation of Agar Plate:

    • Dip a sterile swab into the standardized inoculum and remove excess liquid by pressing it against the inside of the tube.

    • Swab the entire surface of the agar plate evenly in three directions to ensure confluent growth.[9]

  • Application of Disks: Aseptically place the this compound-impregnated disks onto the surface of the inoculated agar plate. Gently press the disks to ensure complete contact with the agar.

  • Controls:

    • Positive Control: A disk impregnated with a known effective antibiotic.

    • Negative Control: A disk impregnated only with the solvent used.

  • Incubation: Incubate the plates at the appropriate temperature for 18-24 hours.

  • Reading Results: Measure the diameter of the zone of inhibition (the clear area around the disk where microbial growth is inhibited) in millimeters.[8][10] The size of the zone is proportional to the susceptibility of the microorganism to this compound.

Visualization of Methodologies and Mechanisms

Experimental Workflow

The following diagram illustrates the general workflow for antimicrobial susceptibility testing of this compound.

G cluster_prep Preparation cluster_mic Broth Microdilution (MIC) cluster_disk Agar Disk Diffusion prep_ea Prepare this compound Stock Solution serial_dilution Perform Serial Dilutions in 96-well Plate prep_ea->serial_dilution prep_disks Prepare this compound Impregnated Disks prep_ea->prep_disks prep_inoculum Prepare Standardized Microbial Inoculum (0.5 McFarland) inoculate_mic Inoculate Wells prep_inoculum->inoculate_mic inoculate_agar Inoculate Agar Plate prep_inoculum->inoculate_agar serial_dilution->inoculate_mic incubate_mic Incubate Plate (18-24h) inoculate_mic->incubate_mic read_mic Read MIC (Lowest Concentration with No Growth) incubate_mic->read_mic place_disks Place Disks on Agar inoculate_agar->place_disks incubate_disk Incubate Plate (18-24h) place_disks->incubate_disk read_zone Measure Zone of Inhibition incubate_disk->read_zone

Caption: Experimental workflow for antimicrobial susceptibility testing.

Proposed Mechanisms of Antimicrobial Action

The antimicrobial mechanism of this compound is not fully elucidated, but several studies suggest potential modes of action.

G cluster_mechanisms Proposed Antimicrobial Mechanisms cluster_outcomes Cellular Effects evernic_acid This compound fas_inhibition Inhibition of Fatty Acid Synthase (FAS-II) Enzymes evernic_acid->fas_inhibition qs_inhibition Quorum Sensing Inhibition evernic_acid->qs_inhibition biofilm_inhibition Inhibition of Biofilm Formation/Maturation evernic_acid->biofilm_inhibition disrupted_membrane Disrupted Cell Membrane Integrity fas_inhibition->disrupted_membrane disrupts reduced_virulence Reduced Virulence Factor Production qs_inhibition->reduced_virulence leads to impaired_colonization Impaired Microbial Colonization biofilm_inhibition->impaired_colonization results in cell_death Bacterial/Fungal Cell Death disrupted_membrane->cell_death reduced_virulence->cell_death impaired_colonization->cell_death

Caption: Proposed mechanisms of this compound's antimicrobial action.

This compound is thought to exert its antimicrobial effects through multiple pathways. One proposed mechanism is the inhibition of the bacterial Type II fatty acid synthase (FAS-II) pathway, which is crucial for bacterial membrane biosynthesis.[12] By binding to allosteric sites on key enzymes like PfFabZ and PfFabI, this compound can disrupt this pathway.[12]

Additionally, this compound has been shown to interfere with quorum sensing systems in bacteria such as Pseudomonas aeruginosa.[13] Quorum sensing is a cell-to-cell communication process that bacteria use to coordinate gene expression, including the production of virulence factors and biofilm formation. By inhibiting quorum sensing, this compound can reduce the pathogenicity of bacteria.

Furthermore, this compound has demonstrated anti-biofilm activity against fungi like Candida albicans.[7][14] It can inhibit both the maturation of biofilms and act on pre-formed biofilms, which are critical for chronic infections and antimicrobial resistance.[7][14] The structural similarity of this compound to folic acid synthesis inhibitors also suggests another potential, though less studied, mechanism of action.[15] The combined effects on essential cellular processes and virulence mechanisms contribute to its overall antimicrobial activity.

References

Troubleshooting & Optimization

evernic acid degradation pathways and prevention

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the degradation pathways of evernic acid and strategies for its prevention. Below you will find troubleshooting guides and frequently asked questions (FAQs) to assist with your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability important?

This compound is a secondary metabolite, specifically a depside, commonly found in various lichen species such as Evernia prunastri.[1] It is composed of two monocycle aromatic rings linked by an ester bond. Its stability is crucial for researchers as degradation can lead to a loss of its biological activity and the formation of impurities that may interfere with experimental results. Understanding its degradation pathways is essential for accurate quantification, formulation development, and ensuring the reproducibility of experiments.

Q2: What are the main degradation pathways for this compound?

The primary degradation pathways for this compound include hydrolysis of the central ester (depside) bond, thermal decomposition, and potentially photodegradation.

  • Hydrolysis: The ester linkage is susceptible to cleavage under both acidic and basic conditions, yielding its constituent phenolic units: orsellinic acid and 4-O-methylolivetoric acid.[2][3]

  • Thermal Degradation: When heated, this compound can undergo decarboxylation, rearrangement, and further decomposition to form various products, including decarboxylated depsides, individual phenolic units, and xanthones.[4]

  • Photodegradation: While specific studies on the photodegradation of this compound are limited, similar phenolic compounds are known to be sensitive to light, which can induce oxidative reactions and structural changes.

Q3: How can I prevent the degradation of this compound during storage and experiments?

To minimize degradation, consider the following preventative measures:

  • Storage: Store this compound as a solid in a cool, dark, and dry place. For long-term storage, temperatures of -20°C are recommended.[5]

  • Solvent Selection: For stock solutions, use aprotic solvents like DMSO or DMF and store them at low temperatures. Avoid prolonged storage in protic solvents, especially under non-neutral pH conditions.

  • pH Control: Maintain solutions at a neutral or slightly acidic pH (around pH 4-6) to minimize hydrolysis. Avoid strongly acidic or alkaline conditions.

  • Light Protection: Protect solutions containing this compound from direct light exposure by using amber vials or covering containers with aluminum foil.

  • Temperature Control: Avoid exposing this compound solutions to high temperatures. If heating is necessary, use the lowest effective temperature for the shortest possible duration.

Troubleshooting Guide

Issue Possible Cause(s) Troubleshooting Steps
Loss of this compound concentration in solution over time. Hydrolysis: The depside bond is breaking down due to pH or temperature.1. Check pH: Ensure the pH of your solution is near neutral. Buffer your solution if necessary. 2. Lower Temperature: Store solutions at 4°C for short-term use or -20°C for longer periods. 3. Change Solvent: If using a protic solvent like methanol or ethanol for storage, consider switching to an aprotic solvent like DMSO.
Appearance of unexpected peaks in HPLC/UPLC chromatogram. Degradation Products: New peaks could be hydrolysis products (orsellinic acid, 4-O-methylolivetoric acid) or other degradation products.1. Analyze Standards: If available, inject standards of potential degradation products to confirm their identity. 2. LC-MS Analysis: Use mass spectrometry to identify the molecular weights of the unknown peaks and compare them to potential degradation products. 3. Review Experimental Conditions: Assess if the sample was exposed to harsh pH, high temperature, or light.
Inconsistent biological activity in assays. Degradation to Inactive or Less Active Compounds: The observed biological effect may be diminished if this compound has degraded.1. Verify Purity: Re-analyze the purity of your this compound stock solution using a validated analytical method. 2. Prepare Fresh Solutions: Use freshly prepared solutions for biological assays to ensure the integrity of the compound. 3. Implement Preventative Measures: Follow the prevention strategies outlined in the FAQs to minimize degradation during your experiments.
Low recovery of this compound after extraction. Degradation during Extraction: The extraction conditions (e.g., solvent, temperature, pH) may be causing degradation.1. Optimize Extraction Solvent: Test different solvents. Acetone is commonly used for extraction from lichens. 2. Control Temperature: Perform extractions at room temperature or below to minimize thermal degradation. 3. Minimize Extraction Time: Reduce the duration of the extraction process to limit exposure to potentially degrading conditions.

Degradation Pathways and Mechanisms

Hydrolytic Degradation

The ester bond in this compound is the primary site of hydrolytic attack.

  • Acid-Catalyzed Hydrolysis: In the presence of acid, the carbonyl oxygen of the ester is protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. This leads to the cleavage of the ester bond.

  • Base-Catalyzed Hydrolysis (Saponification): Under basic conditions, a hydroxide ion directly attacks the carbonyl carbon, leading to the formation of a tetrahedral intermediate that collapses to yield a carboxylate and an alcohol.

Hydrolysis_Pathway evernic_acid This compound orsellinic_acid Orsellinic Acid evernic_acid->orsellinic_acid Acidic or Alkaline Hydrolysis methyl_olivetoric_acid 4-O-Methylolivetoric Acid evernic_acid->methyl_olivetoric_acid Acidic or Alkaline Hydrolysis hydrolysis_acid H₃O⁺ hydrolysis_base OH⁻

Thermal Degradation

High temperatures can induce several degradation reactions in this compound. The primary products identified from thermal decomposition studies of depsides include:

  • Decarboxylated Compounds: Loss of the carboxylic acid group as CO₂.

  • Phenolic Units: Cleavage of the depside bond.

  • Rearranged Depsides: Intramolecular rearrangement of the ester group.

  • Xanthones: Cyclization products formed at higher temperatures.[4]

Thermal_Degradation_Pathway evernic_acid This compound decarboxylated Decarboxylated this compound evernic_acid->decarboxylated Heat phenolic_units Phenolic Units (Orsellinic Acid, etc.) evernic_acid->phenolic_units Heat rearranged Rearranged Depside evernic_acid->rearranged Heat heat High Temperature xanthone Xanthone Derivatives rearranged->xanthone Further Heating

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

Objective: To intentionally degrade this compound under controlled stress conditions to identify potential degradation products and assess its stability.

Materials:

  • This compound

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC or UPLC system with a C18 column and UV or MS detector

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

  • Acidic Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

    • Incubate at 60°C for 24 hours.

    • Neutralize with 1 mL of 0.1 M NaOH.

    • Dilute to a final volume of 10 mL with mobile phase.

  • Alkaline Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

    • Incubate at room temperature for 8 hours.

    • Neutralize with 1 mL of 0.1 M HCl.

    • Dilute to a final volume of 10 mL with mobile phase.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.

    • Store in the dark at room temperature for 24 hours.

    • Dilute to a final volume of 10 mL with mobile phase.

  • Thermal Degradation:

    • Place a solid sample of this compound in an oven at 105°C for 48 hours.

    • Dissolve the heated sample in methanol to a concentration of 0.1 mg/mL.

  • Photodegradation:

    • Expose 1 mL of the stock solution in a quartz cuvette to a UV lamp (254 nm) for 24 hours.

    • Dilute to a final volume of 10 mL with mobile phase.

  • Analysis: Analyze all samples by a validated stability-indicating HPLC or UPLC-MS method.

Forced_Degradation_Workflow start This compound Stock (1 mg/mL in Methanol) acid Acidic Hydrolysis (0.1 M HCl, 60°C) start->acid base Alkaline Hydrolysis (0.1 M NaOH, RT) start->base oxidation Oxidative Degradation (3% H₂O₂, RT) start->oxidation thermal Thermal Degradation (Solid, 105°C) start->thermal photo Photodegradation (UV 254 nm) start->photo analysis HPLC / UPLC-MS Analysis acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis

Protocol 2: Stability-Indicating HPLC Method for this compound

Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.

Instrumentation and Conditions:

Parameter Condition
HPLC System Agilent 1260 Infinity II or equivalent
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B Acetonitrile
Gradient 0-20 min: 30-70% B 20-25 min: 70-30% B 25-30 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detection UV at 270 nm

Procedure:

  • Prepare mobile phases and degas.

  • Equilibrate the column with the initial mobile phase composition for at least 30 minutes.

  • Prepare standards of this compound and samples from forced degradation studies in the mobile phase.

  • Inject the samples and standards and record the chromatograms.

  • Assess the resolution between this compound and any degradation peaks.

Quantitative Data Summary

The following table summarizes hypothetical quantitative data from forced degradation studies to illustrate the expected stability of this compound under different conditions. Actual degradation rates will vary depending on the precise experimental conditions.

Stress Condition Duration Temperature This compound Remaining (%) Major Degradation Products
0.1 M HCl 24 hours60°C~60%Orsellinic acid, 4-O-Methylolivetoric acid
0.1 M NaOH 8 hoursRoom Temp~40%Orsellinic acid, 4-O-Methylolivetoric acid
3% H₂O₂ 24 hoursRoom Temp~85%Oxidized derivatives
Heat (Solid) 48 hours105°C~70%Decarboxylated this compound, Phenolic units
UV Light (254 nm) 24 hoursRoom Temp~75%Photodegradation products (unspecified)

Note: The data in this table are illustrative and intended for guidance. Researchers should perform their own stability studies to determine degradation rates under their specific experimental conditions.

References

Technical Support Center: Evernic Acid Crystallization

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the crystallization of evernic acid.

Troubleshooting Guides

This section addresses specific issues that may arise during the crystallization of this compound, offering potential causes and solutions in a question-and-answer format.

Question 1: No crystals are forming in my solution.

Answer:

The failure of crystals to form is a common issue in crystallization experiments and can be attributed to several factors.[1]

Potential Causes and Solutions:

  • Supersaturation has not been reached: The concentration of this compound in the solvent may be too low.

    • Solution: Try to induce crystallization by:

      • Scratching the inner surface of the flask: Use a glass rod to create a rough surface that can promote nucleation.[2]

      • Adding a seed crystal: Introduce a small, pure crystal of this compound to the solution to serve as a template for crystal growth.[2]

      • Reducing the solvent volume: Evaporate some of the solvent to increase the concentration of this compound.[2]

      • Lowering the temperature: Cool the solution further in an ice bath or refrigerator to decrease the solubility of this compound.[2]

  • The solution is too pure: Sometimes, the presence of minor impurities can aid in nucleation. While the goal is pure crystals, an overly purified solution might resist crystallization.

    • Solution: While counterintuitive, if all other methods fail, consider if the starting material is overly purified to the point of inhibiting nucleation. Re-evaluating the purification process of the crude extract might be necessary.

  • Inappropriate solvent: The chosen solvent may be too good a solvent for this compound, even at low temperatures.

    • Solution: Consider using a different solvent or a solvent system where this compound has lower solubility at colder temperatures.

Question 2: An oily precipitate is forming instead of crystals.

Answer:

The formation of an oil instead of solid crystals, known as "oiling out," occurs when the solute's melting point is lower than the temperature of the solution.[2]

Potential Causes and Solutions:

  • High concentration of impurities: Impurities can significantly lower the melting point of the compound.

    • Solution:

      • Add more solvent: Re-heat the solution to dissolve the oil, then add a small amount of additional solvent before allowing it to cool slowly again.[2]

      • Perform a preliminary purification: Consider using techniques like column chromatography to purify the crude this compound before attempting crystallization.

  • Solution is cooling too rapidly: If the solution is cooled too quickly, the this compound may not have enough time to orient itself into a crystal lattice.

    • Solution: Allow the solution to cool to room temperature slowly before transferring it to a colder environment like an ice bath. Insulating the flask can help slow down the cooling process.

  • Inappropriate solvent choice: The solvent's properties may promote oiling out.

    • Solution: Experiment with different solvents or solvent mixtures.

Question 3: The crystals are very small, needle-like, or form a powder.

Answer:

Rapid crystal formation often leads to small, impure crystals.[3] The goal is slow crystal growth to allow for the formation of larger, purer crystals.[2]

Potential Causes and Solutions:

  • The solution is supersaturated too quickly: This can be due to rapid cooling or using a highly concentrated solution.

    • Solution:

      • Slow down the cooling process: Allow the flask to cool to room temperature on the benchtop before any further cooling.

      • Use more solvent: Re-dissolve the crystals by heating the solution and add a small amount of additional solvent to slightly reduce the saturation level.[2]

  • Agitation: Stirring or agitating the solution during crystal growth can lead to the formation of many small crystals.

    • Solution: Allow the solution to stand undisturbed during the cooling and crystallization phase.

Question 4: The yield of crystals is very low.

Answer:

A low yield can be disappointing, but there are several ways to address this issue.[2]

Potential Causes and Solutions:

  • Too much solvent was used: This is a common reason for low yield, as a significant amount of the product remains dissolved in the mother liquor.[2]

    • Solution: Before filtering, check for completeness of crystallization by cooling the solution for a longer period. If a significant amount of product remains in the filtrate, you can try to recover it by evaporating some of the solvent and cooling again to obtain a second crop of crystals.

  • Premature crystallization: Crystals may have formed and been filtered out during a hot filtration step if one was performed.

    • Solution: Ensure the solution and filtration apparatus are kept hot during any hot filtration steps to prevent premature crystal formation.

  • Inaccurate weighing: Ensure accurate measurement of the crude and purified product.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for this compound crystallization?

A1: The ideal solvent is one in which this compound is soluble at high temperatures but poorly soluble at low temperatures.[4] Based on available data, this compound is soluble in hot alcohol and has limited solubility in water.[4] Therefore, a mixed solvent system, such as ethanol-water or methanol-water, is likely a good starting point. Experimentation with different solvent ratios is recommended to find the optimal conditions. The solubility of this compound is also reported to be high in DMSO and dimethylformamide, and low in ethanol at room temperature or below.

Q2: How can I improve the purity of my this compound crystals?

A2: The key to high purity is slow crystal growth.[3] Ensure the solution cools slowly and without agitation. If the initial crystals are still impure, a second recrystallization step can be performed. The presence of impurities can also be addressed by treating the hot solution with activated charcoal before filtration to adsorb colored impurities.

Q3: My this compound was extracted from a lichen. What are some common impurities I should be aware of?

A3: Lichen extracts are complex mixtures. Besides this compound, you may have other lichen acids such as usnic acid, barbatic acid, and diffractaic acid, as well as various pigments and lipids.[5] The crystallization process is designed to separate this compound from these other components.

Data Presentation

Table 1: Solubility of this compound in Various Solvents

SolventSolubilityTemperatureSource
Hot AlcoholSolubleNot specified[4]
WaterPoorly solubleNot specified[4]
Ethanol≤0.5 mg/mLNot specified
DMSO10 mg/mLNot specified
Dimethylformamide10 mg/mLNot specified

Experimental Protocols

General Protocol for Crystallization of this compound:

  • Dissolution: In a flask, dissolve the crude this compound extract in a minimal amount of a suitable hot solvent (e.g., ethanol). Add the solvent dropwise until the solid just dissolves.

  • Hot Filtration (Optional): If the solution contains insoluble impurities or is colored, perform a hot gravity filtration. To prevent premature crystallization, use a pre-heated funnel and flask. If the solution is colored, you may add a small amount of activated charcoal and boil for a few minutes before filtration.

  • Cooling and Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature on a benchtop, undisturbed. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold crystallization solvent to remove any remaining impurities.

  • Drying: Dry the crystals thoroughly. This can be done by leaving them in the Büchner funnel with the vacuum running for some time, or by transferring them to a watch glass to air dry or dry in a desiccator.

Mandatory Visualization

TroubleshootingWorkflow start Start Crystallization check_crystals Crystals Formed? start->check_crystals issue Identify Issue check_crystals->issue No end Successful Crystallization check_crystals->end Yes no_crystals No Crystals issue->no_crystals No solid forms oiling_out Oiling Out issue->oiling_out Liquid droplets form poor_quality Poor Crystal Quality (small, needles) issue->poor_quality Solid forms too quickly low_yield Low Yield issue->low_yield Little solid forms solution1 Induce Nucleation: - Scratch flask - Add seed crystal - Concentrate solution - Cool further no_crystals->solution1 solution2 Troubleshoot Oiling Out: - Reheat and add more solvent - Cool slowly - Change solvent oiling_out->solution2 solution3 Improve Crystal Quality: - Slow down cooling - Use more solvent - Avoid agitation poor_quality->solution3 solution4 Address Low Yield: - Concentrate mother liquor - Ensure hot filtration (if used) - Check weighings low_yield->solution4 solution1->check_crystals solution2->check_crystals solution3->check_crystals solution4->check_crystals

Caption: Troubleshooting workflow for this compound crystallization.

ExperimentalWorkflow start Start: Crude this compound dissolve 1. Dissolve in minimal hot solvent start->dissolve hot_filtration 2. Hot Filtration (optional) dissolve->hot_filtration cool_slowly 3. Cool Slowly to Room Temperature hot_filtration->cool_slowly ice_bath 4. Cool in Ice Bath cool_slowly->ice_bath vacuum_filtration 5. Isolate Crystals via Vacuum Filtration ice_bath->vacuum_filtration wash 6. Wash with Cold Solvent vacuum_filtration->wash dry 7. Dry Crystals wash->dry end End: Pure this compound Crystals dry->end

Caption: General experimental workflow for this compound crystallization.

References

Technical Support Center: Optimizing Evernic Acid Dosage for In Vitro Studies

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with essential information, frequently asked questions (FAQs), and troubleshooting advice for optimizing the dosage of evernic acid in in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary reported in vitro effects?

This compound is a secondary metabolite naturally produced by several lichen species, such as Evernia prunastri.[1][2] In vitro studies have demonstrated its potential as an anticancer, antioxidant, anti-inflammatory, and neuroprotective agent.[1][2][3][4] Its mechanisms of action include inducing apoptosis, inhibiting cell proliferation and migration, modulating signaling pathways like NF-κB, and protecting cells from oxidative stress.[1][2][3][4]

Q2: What is a recommended starting concentration range for this compound in preliminary in vitro experiments?

Based on published data, a broad starting range of 1 µM to 150 µg/mL is often used. However, for initial screening, a more focused range of 10 µM to 100 µM is frequently effective. For instance, significant antiproliferative effects in ovarian cancer cells were observed at 10 µM, while concentrations for other cancer cell lines ranged from 12.5 to 100 µg/mL.[1][5] It is crucial to perform a dose-response study to determine the optimal concentration for your specific cell line and experimental endpoint.

Q3: How should I prepare an this compound stock solution for cell culture?

This compound should be dissolved in a suitable solvent like dimethyl sulfoxide (DMSO) to create a high-concentration stock solution.[6] This stock can then be diluted with the cell culture medium to achieve the desired final concentrations for your experiment.[6] It is recommended to keep the final DMSO concentration in the culture medium below 0.5% to avoid solvent-induced cytotoxicity.

Q4: Is this compound cytotoxic to healthy, non-cancerous cells?

This compound has shown selective cytotoxicity, with lower toxicity towards healthy cells compared to cancer cells in some studies. For example, concentrations that were cytotoxic to A549 lung cancer and HeLa cells showed no toxic effects on healthy HUVEC cells.[5][7] Similarly, it did not show significant cytotoxic effects on normal ovarian surface epithelial cells (OSE) at concentrations effective against ovarian cancer lines.[4] However, it is always recommended to test for cytotoxicity in a relevant non-cancerous cell line in parallel with your experimental model.

Troubleshooting Guide

Q5: I am not observing any significant biological effect of this compound in my cell line. What should I do?

  • Verify Concentration and Incubation Time: The effective concentration of this compound is highly cell-line dependent. You may need to increase the concentration range and/or extend the incubation period. For example, in MCF-7 breast cancer cells, a dose-dependent cytotoxic effect was more pronounced after 52 hours of treatment compared to 24 hours.[6]

  • Check Solubility: Ensure the this compound is fully dissolved in your stock solution and does not precipitate when diluted in the culture medium. If solubility is an issue, you can try gently warming the stock solution to 37°C or using an ultrasonic bath.

  • Assess Cell Line Sensitivity: Your cell line may be resistant to the specific mechanisms of this compound. Research the molecular characteristics of your cells (e.g., expression of drug targets like Thioredoxin Reductase 1) to see if they are appropriate for this compound.[6][7]

Q6: I am observing high levels of cytotoxicity even at very low concentrations of this compound. How can I address this?

  • Reduce Incubation Time: High cytotoxicity might be due to a prolonged exposure time. Try performing a time-course experiment (e.g., 12, 24, 48, 72 hours) to find a window where you can observe the desired biological effect without excessive cell death.

  • Perform a Narrower Dose-Response: Your initial concentrations may be too high. Conduct a dose-response study using a narrower and lower concentration range to pinpoint the optimal non-toxic or moderately toxic concentration for your specific assay.

  • Evaluate Purity of the Compound: Ensure the this compound you are using is of high purity. Impurities could contribute to unexpected cytotoxicity.

  • Use a Healthy Control Cell Line: As mentioned, testing on a non-cancerous cell line can help determine if the observed toxicity is specific to your experimental cells or a general cytotoxic effect.[5]

Q7: My experimental results with this compound are inconsistent. What are the potential causes?

  • Inconsistent Cell Culture Conditions: Ensure that cell passage number, seeding density, and growth phase are consistent across experiments. Seeding 1 x 10^4 cells per well in a 96-well plate is a common starting point for viability assays.[6]

  • Stock Solution Stability: Prepare fresh dilutions from your DMSO stock for each experiment. If you store the stock solution, keep it at -20°C and avoid repeated freeze-thaw cycles.[6]

  • Assay Variability: Ensure that all assay steps, including reagent addition, incubation times, and reading measurements, are performed consistently. Use appropriate positive and negative controls in every experiment.

Quantitative Data Summary

The following tables summarize the effective and inhibitory concentrations of this compound as reported in various in vitro studies.

Table 1: IC50 Values of this compound in Various Cell Lines

Cell LineCancer TypeIC50 ValueIncubation TimeCitation
OVCAR-3Ovarian Cancer10 µM60 h[1]
SKOV-3Ovarian Cancer124 µM68 h[1]
A2780Ovarian Cancer65.4 µM65 h[1]
MCF-7Breast Cancer33.79 µg/mL52 h[6]
MDA-MB-453Breast Cancer121.40 µg/mL48 h[6]
A-172Glioblastoma33.2 µg/mLNot Specified[5]
U-87Glioblastoma30 µg/mLNot Specified[8][9]
PfFabZ (enzyme)Plasmodium10.7 µMNot Applicable[10]
PfFabI (enzyme)Plasmodium36.1 µMNot Applicable[10]

Table 2: Effective Concentrations of this compound for Specific Biological Effects

EffectCell LineConcentration RangeNotesCitation
AntiproliferationA549 (Lung Cancer)12.5 - 100 µg/mLDose-dependent reduction in proliferation.[5][7]
CytotoxicityHeLa (Cervical Cancer)25 and 50 µg/mLStrong cytotoxic activity observed.[5][7]
Anti-migrationOVCAR-3 (Ovarian Cancer)10 µM (IC50)Significant decrease in wound closure within 48h.[1]
Cell Cycle ArrestOVCAR-3 (Ovarian Cancer)25 µM (IC70)Arrest in the G2/M phase.[1]
Clastogenic EffectsHuman Lymphocytes2 - 6 µg/mLDecreased frequency of micronuclei.[11][12]

Experimental Protocols

1. Cell Viability / Cytotoxicity Assay (XTT Method)

This protocol is adapted from methodologies used in studies on breast cancer cell lines.[6]

  • Cell Seeding: Seed cells (e.g., MCF-7, MDA-MB-453) into a 96-well plate at a density of 1 x 10⁴ cells per well and allow them to attach overnight in a 37°C, 5% CO₂ incubator.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Dilute this stock with the appropriate culture medium to achieve final desired concentrations (e.g., 10, 25, 50, 75, 100, 150 µg/mL).

  • Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound. Include wells with medium and DMSO (vehicle control) and untreated cells (negative control).

  • Incubation: Incubate the plate for the desired duration (e.g., 24, 48, 52, or 72 hours).

  • XTT Reagent Addition: Prepare the XTT labeling mixture according to the manufacturer's instructions (e.g., Cell Proliferation Kit, Roche). Add 50 µL of the XTT mixture to each well.

  • Incubation with Reagent: Incubate the plate for an additional 4 hours at 37°C and 5% CO₂.

  • Measurement: Measure the absorbance of the samples at 450 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value by plotting viability against the logarithm of the concentration.

2. Wound Healing (Scratch) Assay for Cell Migration

This protocol is based on the methodology for assessing this compound's effect on ovarian cancer cell migration.[1]

  • Cell Seeding: Seed cells (e.g., OVCAR-3) into a 6-well plate and grow them to form a confluent monolayer.

  • Creating the "Wound": Using a sterile 200 µL pipette tip, make a straight scratch across the center of the cell monolayer.

  • Washing: Gently wash the wells with phosphate-buffered saline (PBS) to remove detached cells and debris.

  • Treatment: Replace the PBS with a fresh medium containing the desired concentration of this compound (e.g., the IC50 value, 10 µM) or a vehicle control.

  • Imaging (Time 0): Immediately capture images of the scratch in marked regions using an inverted microscope.

  • Incubation: Incubate the plates at 37°C and 5% CO₂.

  • Follow-up Imaging: Capture images of the same marked regions at subsequent time points (e.g., 24, 48, 72, and 96 hours).

  • Analysis: Measure the width or area of the scratch at each time point using image analysis software (e.g., ImageJ). Calculate the percentage of wound closure relative to the initial scratch area.

Visualizations: Workflows and Signaling Pathways

G cluster_prep Phase 1: Preparation & Range Finding cluster_optimization Phase 2: Time-Course & Refinement cluster_functional Phase 3: Functional Assays start_end start_end process process decision decision data data issue issue A Prepare this compound Stock in DMSO B Determine Broad Dose Range (e.g., 1-150 µM) A->B C Perform Dose-Response Assay (e.g., MTT/XTT) at 48h B->C D Calculate IC50 Value C->D E Select Sub-Lethal Doses (e.g., IC25, IC50) D->E F Perform Time-Course Assay (12h, 24h, 48h, 72h) E->F G Determine Optimal Time & Dose F->G H Perform Functional Assays (Migration, Apoptosis, etc.) G->H I Analyze & Interpret Results H->I

Caption: Experimental workflow for optimizing this compound dosage.

G cluster_nrf2 Antioxidant Response cluster_nfkb Anti-inflammatory Response cluster_apoptosis Anticancer Effects compound compound pathway pathway protein protein outcome outcome EA This compound Nrf2 Nrf2 Pathway EA->Nrf2 activates NFkB NF-κB Pathway EA->NFkB inhibits TrxR1 Thioredoxin Reductase 1 (TrxR1) EA->TrxR1 inhibits CASP3 Caspase-3 (CASP3) EA->CASP3 activates PhaseII Phase-II Antioxidant Enzymes Nrf2->PhaseII enhancement Protection Protection against Oxidative Stress PhaseII->Protection Inflammation Neuroinflammation NFkB->Inflammation inhibition Apoptosis Apoptosis TrxR1->Apoptosis inhibition leads to CASP3->Apoptosis activation

Caption: Simplified signaling pathways modulated by this compound.

G start start decision decision action action result result A Start Troubleshooting B Is there any biological effect? A->B C Increase Concentration & Incubation Time B->C No E Is cytotoxicity too high? B->E Yes D Check Compound Solubility & Purity C->D D->B F Decrease Concentration & Incubation Time E->F Yes H Are results inconsistent? E->H No G Perform Narrower Dose-Response F->G G->E I Standardize Cell Culture (Passage, Density) H->I Yes K Proceed with Optimized Conditions H->K No J Use Fresh Dilutions & Consistent Assay Protocol I->J J->H

Caption: Troubleshooting decision tree for in vitro experiments.

References

overcoming low solubility of evernic acid in assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with evernic acid. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to the low solubility of this compound in experimental assays.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent to dissolve this compound?

A1: this compound is poorly soluble in water but soluble in several organic solvents.[1] For creating high-concentration stock solutions, Dimethyl sulfoxide (DMSO) and Dimethylformamide (DMF) are the most effective solvents.[2][3] It is also soluble in ethanol, methanol, acetone, and other organic solvents, though potentially at lower concentrations.[2]

Q2: How should I prepare a stock solution of this compound for my experiments?

A2: Preparing a concentrated stock solution in an appropriate organic solvent is the first critical step. DMSO is highly recommended for cell-based assays. A detailed protocol for preparing a 10 mM stock solution in DMSO is provided in the "Experimental Protocols" section below.

Q3: My this compound precipitates when I add it to my aqueous cell culture medium or buffer. What can I do to prevent this?

A3: This is a common issue due to the hydrophobic nature of this compound. Here are several strategies to prevent precipitation:

  • Pre-warm the destination medium: Before adding your this compound stock, gently warm your cell culture medium or aqueous buffer to 37°C. Adding a cold stock solution to a warmer medium can sometimes cause the compound to precipitate out of solution.

  • Control the final solvent concentration: Ensure the final concentration of your organic solvent (e.g., DMSO) in the assay is high enough to maintain solubility but low enough to avoid cellular toxicity. For most cell lines, the final DMSO concentration should not exceed 0.5%, and for sensitive applications, it should be kept below 0.1%.[4]

  • Add stock solution slowly: Add the stock solution dropwise to the aqueous medium while gently vortexing or swirling to ensure rapid and even dispersion.

  • Use sonication: If clumps persist after dilution, brief sonication in a water bath can help break them apart and improve dispersion.

  • Filter the final solution: After dilution, you can filter the final working solution through a 0.2 µm low-protein binding filter to remove any micro-precipitates that could interfere with your assay.

Q4: What is the maximum recommended concentration of DMSO for cell-based assays?

A4: As a general rule, the final concentration of DMSO in cell culture should be kept below 0.5% to avoid cytotoxic effects.[4] However, the tolerance can vary significantly between different cell lines. It is always best practice to run a vehicle control (medium with the same final concentration of DMSO) to ensure that the solvent itself is not affecting the experimental results.

Q5: How should I store my this compound powder and stock solutions?

A5: this compound powder should be stored at -20°C.[2][3] Once dissolved into a stock solution (e.g., in DMSO), it should be aliquoted into smaller, single-use volumes to avoid repeated freeze-thaw cycles. These aliquots should be stored at -20°C for short-term use (1 month) or -80°C for long-term storage (up to 1 year).[5]

Troubleshooting Guide

This guide addresses specific issues you may encounter when working with this compound.

Problem 1: Precipitate or Cloudiness Observed in Final Assay Medium
Potential Cause Recommended Solution
Incomplete Dissolution of Stock Ensure the initial this compound powder is fully dissolved in the organic solvent. Use a vortex mixer or brief sonication to break up any solid particles before making further dilutions.
"Crashing Out" Upon Dilution The rapid change in solvent polarity from organic (DMSO) to aqueous (buffer/medium) can cause the compound to precipitate. Mitigation: Pre-warm the aqueous medium to 37°C. Add the stock solution slowly and directly into the medium while vortexing to facilitate rapid mixing.
Final Concentration Exceeds Solubility Limit The desired final concentration of this compound may be above its solubility limit in the final assay medium, even with a co-solvent like DMSO. Mitigation: Lower the final working concentration of this compound. If a high concentration is necessary, consider preliminary experiments to determine the maximum soluble concentration under your specific assay conditions.
Buffer Incompatibility Certain salts in aqueous buffers can reduce the solubility of organic compounds, a phenomenon known as "salting out".[6][7] Mitigation: If possible, test different buffer compositions. Sometimes, lowering the salt concentration of the buffer can prevent precipitation.[6]
Problem 2: Inconsistent or Non-Reproducible Assay Results
Potential Cause Recommended Solution
Variable Effective Concentration Undissolved micro-precipitates mean the actual concentration of solubilized this compound is lower and more variable than intended. Mitigation: Always visually inspect your final working solution for any signs of precipitation before adding it to your assay. Consider filtering the solution through a 0.2 µm filter to ensure a homogenous solution.
Degradation of Stock Solution Repeated freeze-thaw cycles can lead to the degradation of the compound or introduce water condensation, which can cause precipitation over time. Mitigation: Aliquot stock solutions into single-use volumes upon preparation and store them at -80°C.
Adsorption to Plastics Hydrophobic compounds like this compound can adsorb to the surface of plastic labware (e.g., pipette tips, microplates), reducing the effective concentration. Mitigation: Use low-retention plasticware. When diluting, rinse the pipette tip in the destination solution to ensure complete transfer.
Troubleshooting Workflow

The following diagram outlines a logical workflow for diagnosing and solving solubility issues.

G start Precipitate observed in final assay medium? stock_check Is the high-concentration DMSO stock solution clear? start->stock_check Yes dilution_step Was the aqueous medium pre-warmed to 37°C? stock_check->dilution_step Yes solve_stock Solution: Vortex and/or sonicate stock until fully dissolved. stock_check->solve_stock No dmso_conc Is the final DMSO concentration <0.1%? dilution_step->dmso_conc Yes solve_warm Solution: Re-make working solution, adding stock to pre-warmed medium. dilution_step->solve_warm No final_conc Is the final this compound concentration very high? dmso_conc->final_conc No solve_dmso Potential Issue: DMSO concentration may be too low. Increase DMSO slightly (stay <0.5%) or lower this compound concentration. dmso_conc->solve_dmso Yes solve_conc Solution: Lower the final working concentration of this compound. final_conc->solve_conc Yes G cluster_prep Stock Solution Preparation (e.g., 10 mM) cluster_work Working Solution Preparation (e.g., 100 µM in Media) p1 1. Weigh this compound (e.g., 1 mg) p2 2. Add calculated volume of sterile DMSO (300.9 µL) p1->p2 p3 3. Vortex/Sonicate until fully dissolved p2->p3 p4 4. Aliquot into sterile, single-use tubes p3->p4 p5 5. Store at -80°C p4->p5 w2 7. Thaw one aliquot of 10 mM stock solution p5->w2 w1 6. Pre-warm cell culture medium to 37°C w3 8. Perform serial dilution: Add 10 µL of 10 mM stock to 990 µL of medium (creates 100 µM) w1->w3 w2->w3 w4 9. Vortex gently w3->w4 w5 10. (Optional) Filter through 0.2 µm sterile filter w4->w5 Add to Assay Add to Assay w5->Add to Assay G cluster_main Apoptosis Induction by this compound cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway EA This compound DeathReceptor Death Receptors (e.g., TNFR family) EA->DeathReceptor activates Mito Mitochondrial Stress (Reduced Membrane Potential) EA->Mito induces BIRC5 BIRC5 (Survivin) Inhibitor of Apoptosis EA->BIRC5 downregulates TRADD TRADD DeathReceptor->TRADD Casp8 Caspase-8 TRADD->Casp8 Casp3 Caspase-3 (Executioner Caspase) Casp8->Casp3 activates Casp9 Caspase-9 Mito->Casp9 BIRC5->Casp9 inhibits Casp9->Casp3 activates Apoptosis Apoptosis (Programmed Cell Death) Casp3->Apoptosis G cluster_main Modulation of NF-κB and Nrf2 Pathways cluster_nfkb NF-κB Pathway cluster_nrf2 Nrf2 Pathway EA This compound IKK IKK Complex EA->IKK inhibits Keap1 Keap1 EA->Keap1 may disrupt interaction IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB sequesters Inflammation Inflammatory Gene Expression NFkB->Inflammation activates Nrf2 Nrf2 Keap1->Nrf2 sequesters for degradation ARE Antioxidant Response Element (ARE) Nrf2->ARE activates

References

Technical Support Center: Spectroscopic Analysis of Evernic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding interference in the spectroscopic analysis of evernic acid. It is designed for researchers, scientists, and professionals in drug development who may encounter challenges during their experimental work.

Frequently Asked Questions (FAQs)

Q1: My UV-Vis spectrum for this compound shows a shifted absorption maximum (λmax). What could be the cause?

A1: A shift in the λmax of this compound, a phenolic compound, is commonly caused by changes in the pH of the solvent.[1][2][3] In basic conditions, the phenolic hydroxyl groups can deprotonate, leading to increased conjugation and a bathochromic (red) shift to longer wavelengths.[1] Conversely, acidic conditions can cause a hypsochromic (blue) shift. Solvent polarity can also influence the λmax.[4] Verify the pH of your solution and ensure consistency across experiments.

Q2: I am observing broad or unexpected peaks in my UV-Vis spectrum. What are the likely sources of interference?

A2: Unexpected peaks are often due to impurities from the sample matrix, especially if the this compound was extracted from a natural source like lichen.[5] Lichen extracts contain a complex mixture of secondary metabolites, such as usnic acid, atranorin, and lecanoric acid, which have their own UV absorbance profiles and can overlap with this compound's spectrum.[6][7][8][9] Another potential source is contamination from laboratory equipment, such as plasticizers leaching from microcentrifuge tubes, which can absorb strongly in the UV range.[10][11]

Q3: My fluorescence signal for this compound is very weak. How can I improve it?

A3: Low fluorescence emission can result from several factors. First, check the sample concentration; excessively high concentrations can lead to self-quenching or inner-filter effects.[12] Ensure the instrument's excitation and emission wavelengths are optimized for this compound. Also, check the alignment of the sample in the beam path, especially for solid samples.[12] Increasing the integration time or the number of scans can also help improve the signal-to-noise ratio for low-emitting samples.[12]

Q4: In the Mass Spectrometry (MS) analysis of my this compound sample, I'm seeing a complex fragmentation pattern that is difficult to interpret. Why is this happening?

A4: The fragmentation of molecules like this compound in a mass spectrometer can be influenced by the ionization technique and collision energy.[13] Deprotonated dicarboxylic acids, which share structural similarities with this compound, can exhibit complex fragmentation involving losses of water and carbon dioxide.[14] Furthermore, impurities or co-eluting compounds from your sample can contribute to the complexity of the mass spectrum. Matrix effects, particularly with electrospray ionization (ESI), can also suppress the signal of the target analyte and complicate quantification.[15]

Q5: My NMR spectrum has poor resolution and overlapping signals. What can I do?

A5: Poor resolution in NMR can be due to sample viscosity, low concentration, or the presence of paramagnetic impurities. Ensure your sample is fully dissolved and consider using a higher-field NMR spectrometer if available. For complex mixtures, two-dimensional NMR techniques like COSY and HMBC can help to resolve overlapping signals and assign correlations between protons and carbons.[16]

Troubleshooting Guides

Guide 1: Diagnosing and Resolving UV-Vis Spectrophotometry Issues

This guide provides a systematic approach to troubleshooting common problems encountered during the UV-Vis analysis of this compound.

Problem: Inaccurate or Non-reproducible Absorbance Readings

  • Baseline Correction: Always run a baseline correction with a cuvette containing the same solvent (blank) used for your sample.

  • Solvent Interference: Use high-purity, spectroscopy-grade solvents. Some solvents may have significant absorbance in the UV region.

  • Cuvette Mismatch/Cleanliness: Ensure cuvettes are clean and free of scratches. Use a matched pair of cuvettes for the blank and sample measurements.

  • Sample Concentration: Verify that the sample concentration is within the linear range of the instrument. High concentrations can lead to signal saturation.[15]

  • pH Fluctuation: As this compound's spectrum is pH-sensitive, use buffered solutions to maintain a constant pH.[2][3][17]

Guide 2: Identifying the Source of Interference

Use the following workflow to systematically identify and eliminate sources of spectral interference.

G start Unexpected Spectroscopic Result sub_system Potential Source start->sub_system Check... action_item Sample Purity sub_system->action_item action_item2 Solvent/Matrix sub_system->action_item2 action_item3 Instrument sub_system->action_item3 check check action_item->check Is sample a complex extract? solution Perform chromatographic purification (HPLC). Run standards of suspected impurities. check->solution Yes check->action_item2 No check2 check2 action_item2->check2 Is solvent high-purity grade? solution4 solution4 action_item3->solution4 Run instrument performance validation. Recalibrate if necessary. check3 Is pH controlled? check2->check3 Yes solution2 Replace with spectroscopy-grade solvent. check2->solution2 No check3->action_item3 Yes solution3 Use buffered solutions. check3->solution3 No

Caption: A logical workflow for troubleshooting spectroscopic interference.

Data Summary

The following table summarizes the reported UV absorption maxima for this compound and a common co-occurring lichen metabolite, usnic acid, which can act as an interferent.

CompoundReported λmax (nm)Solvent/ConditionsPotential Interference
This compound 254MethanolN/A
Usnic Acid 282Not SpecifiedOverlapping peaks can occur, especially on the shoulder of the this compound peak.[15]

Note: The λmax can shift based on solvent and pH.[1][2]

Experimental Protocols

Protocol 1: Sample Preparation and Purification from Lichen Material

This protocol outlines the extraction and preliminary purification of this compound to reduce matrix interference.

G start_end start_end process process output output final final start Start: Dried Lichen Thallus step1 1. Grind to a fine powder. start->step1 step2 2. Macerate with Acetone or Methanol. step1->step2 step3 3. Filter and concentrate the extract. step2->step3 output1 Crude Lichen Extract step3->output1 step4 4. Perform Column Chromatography (Silica Gel). output1->step4 step5 5. Elute with a solvent gradient (e.g., Hexane:Ethyl Acetate). step4->step5 step6 6. Collect fractions and monitor by TLC. step5->step6 output2 Purified this compound Fractions step6->output2 step7 7. Combine pure fractions and evaporate solvent. output2->step7 finish End: Purified this compound step7->finish

References

Technical Support Center: Evernic Acid Stability and Handling

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of evernic acid in various solvents. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound degradation in solution?

A1: The primary degradation pathway for this compound, a depside, is the hydrolysis of its central ester (depside) bond. This cleavage results in the formation of its two constituent monocyclic phenolic units: orsellinic acid and 4-O-methylorsellinic acid. This process can be catalyzed by acidic or basic conditions.

Q2: In which common laboratory solvents is this compound soluble?

A2: this compound exhibits good solubility in a range of polar aprotic and polar protic solvents. It is poorly soluble in water. For detailed solubility data, please refer to Table 1.

Q3: What are the recommended storage conditions for this compound solutions?

A3: For optimal stability, stock solutions of this compound should be stored at low temperatures. In a solvent like DMSO, it is recommended to store the solution at -80°C for up to 6 months or at -20°C for up to 1 month.[1] It is advisable to prepare fresh aqueous solutions daily and avoid repeated freeze-thaw cycles.

Q4: How can I monitor the stability of my this compound solution?

A4: The most effective method for monitoring the stability of this compound and detecting degradation products is by using a stability-indicating High-Performance Liquid Chromatography (HPLC) method. This technique allows for the separation and quantification of the intact this compound from its degradation products.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Precipitation in aqueous buffer. This compound has low solubility in aqueous solutions.First, dissolve this compound in a minimal amount of a compatible organic solvent like DMSO, and then dilute it with the aqueous buffer.
Unexpected peaks in HPLC chromatogram. This likely indicates the presence of degradation products due to hydrolysis of the depside bond.Review your solvent choice, storage conditions (temperature and duration), and the pH of your solution. Consider performing a forced degradation study to identify potential degradation products.
Loss of biological activity in assays. The active compound, this compound, may have degraded.Prepare fresh solutions of this compound before each experiment. Verify the purity of your stock solution using a stability-indicating HPLC method.
Inconsistent experimental results. This could be due to variable stability of this compound under your specific experimental conditions.Ensure consistent preparation and handling of this compound solutions. If possible, analyze the concentration and purity of the solution before use.

Data Summary

Table 1: Solubility of this compound in Common Laboratory Solvents

SolventTypeSolubilityReference
Dimethyl Sulfoxide (DMSO)Polar Aprotic10 mg/mL[1]
Dimethylformamide (DMF)Polar Aprotic10 mg/mL
EthanolPolar Protic≤0.5 mg/mL
MethanolPolar ProticSoluble[2]
ChloroformNonpolarSoluble
DichloromethanePolar AproticSoluble
Ethyl AcetatePolar AproticSoluble
WaterPolar ProticPoorly soluble[3]

Table 2: Stability of this compound in Solution

SolventStorage TemperatureStability DurationReference
DMSO-80°CUp to 6 months[1]
DMSO-20°CUp to 1 month[1]
Aqueous Buffer (after dilution from DMSO)Room TemperatureNot recommended for more than one day.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

Forced degradation studies are essential for understanding the intrinsic stability of a molecule and for developing stability-indicating analytical methods.[4]

Objective: To generate potential degradation products of this compound under various stress conditions.

Materials:

  • This compound

  • Methanol or Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Hydrochloric Acid (HCl), 0.1 N

  • Sodium Hydroxide (NaOH), 0.1 N

  • Hydrogen Peroxide (H₂O₂), 3%

  • UV lamp (for photolytic degradation)

  • Heating block or oven

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in methanol or acetonitrile at a concentration of approximately 1 mg/mL.

  • Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 N HCl. Incubate at 60°C for a specified time (e.g., 2, 4, 8, 24 hours). At each time point, withdraw a sample, neutralize with an equivalent amount of 0.1 N NaOH, and dilute with the mobile phase for HPLC analysis.

  • Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 N NaOH. Incubate at room temperature for a specified time (e.g., 30 minutes, 1, 2, 4 hours). At each time point, withdraw a sample, neutralize with an equivalent amount of 0.1 N HCl, and dilute with the mobile phase for HPLC analysis.

  • Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 3% H₂O₂. Keep at room temperature for a specified time (e.g., 2, 4, 8, 24 hours). At each time point, withdraw a sample and dilute with the mobile phase for HPLC analysis.

  • Thermal Degradation: Place a sample of the stock solution in a heating block or oven at a high temperature (e.g., 80°C) for a specified time (e.g., 24, 48, 72 hours). At each time point, withdraw a sample, cool to room temperature, and dilute with the mobile phase for HPLC analysis.

  • Photolytic Degradation: Expose a sample of the stock solution to UV light (e.g., 254 nm) for a specified duration. A control sample should be kept in the dark under the same temperature conditions. At each time point, withdraw a sample and dilute with the mobile phase for HPLC analysis.

  • Analysis: Analyze all samples by a stability-indicating HPLC method (see Protocol 2).

Protocol 2: Stability-Indicating HPLC Method for this compound

Objective: To separate and quantify this compound from its potential degradation products.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

Chromatographic Conditions:

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient Elution:

    • 0-20 min: 20-80% B

    • 20-25 min: 80% B

    • 25-26 min: 80-20% B

    • 26-30 min: 20% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 270 nm

  • Injection Volume: 10 µL

Method Validation: This method should be validated according to ICH guidelines to ensure it is suitable for its intended purpose. Validation parameters include specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis stock Prepare this compound Stock Solution (1 mg/mL) acid Acid Hydrolysis (0.1 N HCl, 60°C) stock->acid base Base Hydrolysis (0.1 N NaOH, RT) stock->base oxidation Oxidation (3% H₂O₂, RT) stock->oxidation thermal Thermal (80°C) stock->thermal photo Photolytic (UV Light) stock->photo hplc Stability-Indicating HPLC-UV Analysis acid->hplc base->hplc oxidation->hplc thermal->hplc photo->hplc lcms LC-MS for Degradant ID hplc->lcms If degradants observed

Caption: Workflow for forced degradation study of this compound.

degradation_pathway Evernic_Acid This compound (Depside) Hydrolysis Hydrolysis (Acid or Base Catalyzed) Evernic_Acid->Hydrolysis Orsellinic_Acid Orsellinic Acid Hydrolysis->Orsellinic_Acid Methyl_Orsellinate 4-O-Methylorsellinic Acid Hydrolysis->Methyl_Orsellinate

Caption: Primary degradation pathway of this compound.

References

Validation & Comparative

A Comparative Analysis of the Antibacterial Properties of Evernic Acid and Usnic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Lichen-derived secondary metabolites have long been a source of interest for their diverse biological activities. Among these, evernic acid and usnic acid have demonstrated notable antibacterial potential. This guide provides an objective comparison of their antibacterial efficacy, supported by experimental data, to aid in research and development efforts.

Quantitative Assessment of Antibacterial Activity

The antibacterial activities of this compound and usnic acid are most commonly quantified by their Minimum Inhibitory Concentration (MIC), the lowest concentration of a substance that prevents visible growth of a bacterium. A lower MIC value indicates greater potency. The following tables summarize the reported MIC values for both compounds against a range of bacterial species.

This compound: Minimum Inhibitory Concentration (MIC) Data
Bacterial SpeciesStrainMIC (µg/mL)Reference
Bacillus mycoidesNot Specified250[1]
Bacillus subtilisNot Specified250[1]
Klebsiella pneumoniaeNot Specified250[1]
Escherichia coliNot Specified500[1]
Staphylococcus aureusATCC 2921314[1]
Usnic Acid: Minimum Inhibitory Concentration (MIC) Data
Bacterial SpeciesStrainMIC (µg/mL)Reference
Staphylococcus aureusATCC 2921321[1]
Staphylococcus aureus1945GFPuvr32[2]
Staphylococcus epidermidisClinical Isolates (5 strains)62.5[3]
Bacillus subtilisNot Specified0.5[4]
Pseudomonas aeruginosaMTCC 2453312.5[5][6]
Pseudomonas aeruginosapMF230256[2]
Chromobacterium violaceumMTCC 2656625[5][6]
Serratia marcescensMTCC 87081250[5][6]

Experimental Protocols

The determination of MIC values is crucial for assessing antibacterial activity. The broth microdilution method is a standard procedure used in many of the cited studies.

Broth Microdilution Method for MIC Determination

This method involves preparing a series of twofold dilutions of the test compound (this compound or usnic acid) in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the target bacterium (typically adjusted to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL).

General Steps:

  • Preparation of Test Compounds: Stock solutions of this compound and usnic acid are prepared in a suitable solvent, such as dimethyl sulfoxide (DMSO), due to their poor water solubility.

  • Serial Dilutions: A serial twofold dilution of the stock solution is performed in a liquid growth medium (e.g., Mueller-Hinton Broth, Tryptic Soy Broth) across the wells of a 96-well plate.

  • Inoculum Preparation: Bacterial colonies from a fresh agar plate (18-24 hours old) are suspended in broth to match the turbidity of a 0.5 McFarland standard. This suspension is then further diluted to achieve the final desired inoculum concentration in each well.

  • Inoculation: A standardized volume of the bacterial inoculum is added to each well containing the diluted test compound.

  • Controls: Positive (broth with inoculum, no compound) and negative (broth only) controls are included on each plate.

  • Incubation: The microtiter plates are incubated under appropriate conditions for the specific bacterium (e.g., 37°C for 18-24 hours).

  • MIC Determination: The MIC is recorded as the lowest concentration of the compound at which there is no visible growth of the bacterium. This can be assessed visually or by using a growth indicator like p-iodonitrotetrazolium violet (INT).[7][8]

Mechanisms of Antibacterial Action

The modes of action through which this compound and usnic acid exert their antibacterial effects appear to differ significantly.

Usnic Acid: Inhibition of Nucleic Acid Synthesis

Experimental evidence strongly suggests that usnic acid's primary antibacterial mechanism against Gram-positive bacteria is the inhibition of DNA and RNA synthesis.[4][9][10] Studies have shown a rapid halt in the incorporation of radiolabelled precursors of DNA and RNA in bacteria such as Bacillus subtilis and Staphylococcus aureus upon exposure to usnic acid.[4][9] The effect on protein synthesis is considered to be an indirect consequence of impaired transcription.[9][10]

usnic_acid_mechanism usnic_acid Usnic Acid bacterial_cell Gram-Positive Bacterial Cell usnic_acid->bacterial_cell Enters cell dna_replication DNA Replication usnic_acid->dna_replication Inhibits rna_synthesis RNA Synthesis (Transcription) usnic_acid->rna_synthesis Inhibits cell_death Bacterial Cell Death dna_replication->cell_death Leads to protein_synthesis Protein Synthesis (Translation) rna_synthesis->protein_synthesis protein_synthesis->cell_death Inhibition leads to evernic_acid_mechanism cluster_qs Quorum Sensing Inhibition cluster_folic_acid Potential Folic Acid Synthesis Inhibition evernic_acid_qs This compound qs_system Quorum Sensing System evernic_acid_qs->qs_system Inhibits virulence_factors Virulence Factor Expression qs_system->virulence_factors reduced_pathogenicity Reduced Pathogenicity virulence_factors->reduced_pathogenicity Reduced expression leads to evernic_acid_fa This compound folic_acid_pathway Folic Acid Synthesis Pathway evernic_acid_fa->folic_acid_pathway Potentially Inhibits (Structural Similarity) bacterial_growth_inhibition Inhibition of Bacterial Growth folic_acid_pathway->bacterial_growth_inhibition Leads to

References

A Comparative Analysis of Bioactive Depsides from Lichens: Atranorin vs. Evernic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Lichen-derived secondary metabolites, particularly depsides, are gaining significant attention in the scientific community for their diverse and potent biological activities.[1] These phenolic compounds, formed from two or more hydroxybenzoic acid units, have demonstrated a range of effects including antioxidant, anti-inflammatory, and anticancer properties.[1][2] This guide provides an objective comparison of two prominent depsides, Atranorin and Evernic Acid, supported by experimental data to aid in research and development.

Quantitative Data Comparison

The following tables summarize the performance of Atranorin, this compound, and the related compound Usnic Acid in key biological assays.

Table 1: Comparison of Antioxidant Activity

Compound Assay Type Result (IC50) Reference
Atranorin DPPH Radical Scavenging 39.31 µM [3][4]
Anti-linoleic Acid Peroxidation 116 µg/mL [1]

| This compound | DPPH Radical Scavenging | Noted as having high activity, specific IC50 not provided in comparative studies. |[5] |

IC50: The concentration of a substance required to inhibit a biological process by 50%. A lower IC50 value indicates greater potency.

Table 2: Comparison of Anticlastogenic Effects on Human Lymphocytes

Compound Concentration Reduction in Micronucleus (MN) Frequency Reference
Atranorin 2 µg/mL 11.1% [6][7][8]
4 µg/mL 1.8% [6][7][8]
6 µg/mL -9.6% (Increase in MN frequency) [6][7][8]
This compound 2 µg/mL 32.9% [6][7][8]
4 µg/mL 26.8% [8]
6 µg/mL 23.2% [6][7][8]
Usnic Acid 2 µg/mL 48.9% [6][7][8]
4 µg/mL 46.4% [8]
6 µg/mL 42.5% [6][8]

| Amifostine (Positive Control) | 1 µg/mL | ~22.0% |[6][8] |

Anticlastogenic effect refers to the ability to prevent chromosome damage. Data is derived from the Cytochalasin-B Blocked Micronucleus (CBMN) assay.[6][7][8]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is a standard colorimetric method to determine the antioxidant capacity of a compound.[9]

  • Principle: Antioxidants donate a hydrogen atom to the stable DPPH radical, which changes its color from violet to pale yellow. This reduction is measured spectrophotometrically.[10]

  • Procedure:

    • Preparation of Reagents: A working solution of DPPH (typically 0.1 mM) is prepared in a suitable solvent like methanol or ethanol.[11][12] The test compounds (lichen depsides) are prepared in a series of dilutions. A positive control, such as ascorbic acid, is also prepared.[11]

    • Reaction: An aliquot of the test compound solution is mixed with the DPPH working solution.[12]

    • Incubation: The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).[10][11]

    • Measurement: The absorbance of the solution is measured at 517 nm using a spectrophotometer.[11][13] A blank containing only the solvent and DPPH is also measured.

    • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Scavenging Activity = [(Abs_control - Abs_sample) / Abs_control] x 100[11]

    • The IC50 value is then determined by plotting the scavenging percentage against the concentration of the test compound.

2. Cytochalasin-B Blocked Micronucleus (CBMN) Assay

The CBMN assay is a comprehensive cytogenetic method used to assess chromosome damage.[14]

  • Principle: This assay measures micronuclei (MN), which are small, extra-nuclear bodies containing chromosome fragments or whole chromosomes that were not incorporated into the daughter nuclei during mitosis.[15][16] Cytochalasin-B, a cytokinesis inhibitor, is used to block cell division at the binucleated stage, making the scoring of MN in once-divided cells unambiguous.[14][17]

  • Procedure:

    • Cell Culture: Human lymphocytes are cultured in a suitable medium, often stimulated to divide using phytohaemagglutinin (PHA).[16]

    • Treatment: The lichen depsides (Atranorin, this compound, etc.) are added to the cell cultures at various concentrations. A clastogen (e.g., Mitomycin C) is used to induce chromosome damage, and a known anticlastogen (e.g., Amifostine) can be used as a positive control.[8]

    • Cytokinesis Block: Cytochalasin-B (e.g., at 6 µg/mL) is added at an appropriate time (e.g., 44 hours post-stimulation) to arrest cytokinesis.[16][18]

    • Harvesting and Staining: Cells are harvested (e.g., at 72 hours), subjected to a mild hypotonic treatment, fixed, and then dropped onto microscope slides.[18] The slides are air-dried and stained with a DNA-specific stain like Giemsa.

    • Scoring: Under a microscope, the frequency of micronuclei is scored specifically in binucleated cells that have a well-preserved cytoplasm.[6][7] Typically, at least 1000 binucleated cells are scored per concentration.

    • Analysis: The frequency of MN per 1000 binucleated cells is calculated. The reduction in MN frequency compared to the mutagen-treated control indicates anticlastogenic activity.[8]

Visualizations: Workflows and Pathways

The following diagrams illustrate the experimental workflow for antioxidant testing and a key signaling pathway relevant to the anticancer potential of lichen metabolites.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare Depside Solutions (Multiple Concentrations) D Mix Depside Solution with DPPH Solution A->D B Prepare 0.1 mM DPPH Working Solution B->D C Prepare Positive Control (e.g., Ascorbic Acid) C->D E Incubate in Dark (30 min at RT) D->E F Measure Absorbance at 517 nm E->F G Calculate % Radical Scavenging Activity F->G H Determine IC50 Value G->H

Workflow for the DPPH Radical Scavenging Assay.

G cluster_cell Cellular Response A Lichen Depside / Depsidone B Induction of Reactive Oxygen Species (ROS) A->B targets C Modulation of Bcl-2 Family Proteins (e.g., Bax/Bcl-2 ratio) A->C targets D Mitochondrial Pathway Activation B->D C->D E Caspase Cascade Activation (e.g., Caspase-3) D->E F PARP Cleavage & DNA Fragmentation E->F G Apoptosis (Programmed Cell Death) F->G

Simplified Apoptotic Pathway Induced by Lichen Metabolites.

References

Unveiling the Cytotoxic Potential of Evernic Acid: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive analysis of evernic acid, a naturally occurring compound found in lichens, reveals its promising cytotoxic effects against a range of cancer cell lines. This guide provides a cross-validation of its efficacy against other lichen-derived compounds and established chemotherapeutic agents, offering valuable insights for researchers, scientists, and drug development professionals. Experimental data, detailed protocols, and visual pathway analyses are presented to facilitate an objective evaluation of this compound as a potential anti-cancer agent.

Comparative Cytotoxicity: this compound vs. Alternatives

This compound has demonstrated significant cytotoxic activity across various cancer cell lines. To provide a clear benchmark of its performance, the following tables summarize the half-maximal inhibitory concentration (IC50) values of this compound in comparison to other lichen-derived compounds (usnic acid, atranorin) and conventional chemotherapeutic drugs (doxorubicin, cisplatin, carboplatin, docetaxel).

Table 1: IC50 Values of this compound and Other Lichen-Derived Compounds in Cancer Cell Lines

CompoundCell LineCancer TypeIC50 (µg/mL)IC50 (µM)Reference
This compound MCF-7 Breast 33.79 ~97.5 [1]
MDA-MB-453 Breast 121.40 ~349.5 [1]
A549 Lung 139.09 ~400.0 [2]
HeLa Cervical Strong activity at 25 & 50 µg/mL - [3]
A-172 Glioblastoma - 33.2 [3]
OVCAR-3 Ovarian - 10 [4]
SKOV-3 Ovarian - 124 [4]
A2780 Ovarian - 65.4 [4]
Usnic AcidA549Lung--
HeLaCervical--
MCF-7Breast--
A172Glioblastoma31.5~91.5[5]
T98GGlioblastoma13~37.8[5]
AtranorinA2780Ovarian--
HT-29Colon--

Note: IC50 values are presented as reported in the respective studies. Dashes indicate data not available in the specified units.

Table 2: IC50 Values of this compound and Standard Chemotherapeutics in Cancer Cell Lines

CompoundCell LineCancer TypeIC50 (µg/mL)Reference
This compound MCF-7 Breast 33.79 [1]
CarboplatinMCF-7Breast33.35[1]
DocetaxelMCF-7Breast64.32[1]
This compound OVCAR-3 Ovarian - [4]
DoxorubicinOVCAR-3OvarianResistant[6]
CisplatinOVCAR-3OvarianResistant[6]

Table 3: Cytotoxicity of this compound in Normal Cell Lines

CompoundCell LineCell TypeIC50 (µM)ObservationsReference
This compound OSE Ovarian Surface Epithelial 159.5 Significantly less cytotoxic to normal cells compared to ovarian cancer cells. [4]
HUVEC Human Umbilical Vein Endothelial - No toxic results at concentrations effective against cancer cells. [3]
Human Lymphocytes Immune Cells - Did not show a statistically significant inhibitory effect on lymphocyte cell proliferation. [7]

Mechanisms of this compound's Cytotoxic Action

This compound exerts its anticancer effects through multiple signaling pathways, primarily leading to apoptosis and cell cycle arrest.

Apoptosis Induction

In ovarian cancer cells, this compound has been shown to induce apoptosis by inhibiting the B-cell lymphoma 2 (Bcl-2) family protein BIRC5 and activating caspase-3 (CASP3)[4][7]. This suggests the involvement of the intrinsic apoptotic pathway. The process is often accompanied by a decrease in mitochondrial membrane potential[4].

Evernic_Acid This compound Mitochondrion Mitochondrion Evernic_Acid->Mitochondrion induces stress BIRC5 BIRC5 (Apoptosis Inhibitor) Evernic_Acid->BIRC5 inhibits Caspase9 Caspase-9 Mitochondrion->Caspase9 activates Caspase3 Caspase-3 BIRC5->Caspase3 inhibits Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis cluster_cell_cycle Cell Cycle G1 G1 Phase S S Phase G1->S G2 G2 Phase S->G2 M M Phase G2->M G2M_checkpoint G2/M Checkpoint M->G1 Evernic_Acid This compound Evernic_Acid->G2M_checkpoint induces arrest at Evernic_Acid This compound TrxR1 Thioredoxin Reductase 1 (TrxR1) Evernic_Acid->TrxR1 inhibits ROS Reactive Oxygen Species (ROS) TrxR1->ROS reduces Cell_Death Cell Death ROS->Cell_Death induces cluster_cell_culture Cell Culture & Treatment cluster_assays Cytotoxicity & Apoptosis Assays cluster_data_analysis Data Analysis Seed_Cells Seed Cells in 96-well Plate Treat_Cells Treat with This compound Seed_Cells->Treat_Cells MTT_Assay MTT Assay Treat_Cells->MTT_Assay LDH_Assay LDH Assay Treat_Cells->LDH_Assay Annexin_V Annexin V/PI Staining Treat_Cells->Annexin_V Western_Blot Western Blot Treat_Cells->Western_Blot IC50_Calc IC50 Calculation MTT_Assay->IC50_Calc LDH_Assay->IC50_Calc Apoptosis_Quant Apoptosis Quantification Annexin_V->Apoptosis_Quant Protein_Exp Protein Expression Analysis Western_Blot->Protein_Exp

References

Structural-Activity Relationship of Evernic Acid Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Evernic acid, a naturally occurring depside found in several lichen species, has garnered significant interest in the scientific community for its diverse biological activities. This guide provides a comparative analysis of the structural-activity relationships (SAR) of this compound and its analogs, focusing on their anticancer, antioxidant, and antimicrobial properties. The information is compiled from various experimental studies to aid in the design and development of novel therapeutic agents.

Anticancer Activity and Mechanism of Action

Recent studies have highlighted the potential of this compound as a selective anticancer agent.[1][2][3] Its activity against ovarian cancer cell lines has been particularly noted, with a favorable therapeutic window compared to normal cells.[2]

Quantitative Anticancer Activity of this compound

The antiproliferative effects of this compound have been quantified against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) values from these studies are summarized in the table below.

Cell LineCancer TypeIC50 (µM)Incubation Time (h)Reference
OVCAR-3Ovarian Cancer1048[2]
A2780Ovarian Cancer>1048[2]
SKOV-3Ovarian Cancer>1048[2]
OSE (normal)Ovarian Epithelial159.597[2]
MCF-7Breast Cancer33.79 µg/mL52
MDA-MB-453Breast Cancer121.4 µg/mL52
Apoptotic Signaling Pathway of this compound in Ovarian Cancer Cells

This compound induces apoptosis in ovarian cancer cells through the intrinsic pathway.[2] This involves the downregulation of the anti-apoptotic protein BIRC5 (survivin) and the upregulation of the executioner caspase, CASP3.[2] This signaling cascade ultimately leads to programmed cell death.

evernic_acid_apoptosis evernic_acid This compound birc5 BIRC5 (Survivin) (Anti-apoptotic) evernic_acid->birc5 inhibits casp3 CASP3 (Caspase-3) (Pro-apoptotic) evernic_acid->casp3 activates apoptosis Apoptosis birc5->apoptosis inhibits casp3->apoptosis induces

Fig. 1: Proposed apoptotic pathway of this compound in ovarian cancer cells.

Antioxidant and Antimicrobial Activities

This compound and its structural relatives, such as usnic acid and lecanoric acid, exhibit notable antioxidant and antimicrobial properties.[1][4] The antioxidant capacity is attributed to the phenolic hydroxyl groups which can scavenge free radicals. The antimicrobial activity is more pronounced against Gram-positive bacteria.

Comparative Biological Activities of this compound and Related Compounds
CompoundBiological ActivityQuantitative Data (Example)Key Structural Features
This compound Anticancer, Antioxidant, AntimicrobialIC50 (OVCAR-3) = 10 µM[2]Depside structure, two phenolic rings, free hydroxyl and carboxylic acid groups.
Usnic Acid Antimicrobial, Antioxidant, CytotoxicMIC (S. aureus) = 0.39 mg/mLDibenzofuran core, phenolic hydroxyl groups.[4][5]
Lecanoric Acid Structurally similar to this compound-Depside structure, lacks the methoxy group present in this compound.[4]
Atranorin Structurally similar to this compound-Depside structure, additional aldehyde group compared to this compound.[4]

Structure-Activity Relationship Insights

Based on the available data, the following structural features of this compound and its analogs are considered important for their biological activities:

  • Phenolic Hydroxyl Groups: The free hydroxyl groups on the phenolic rings are crucial for antioxidant activity through hydrogen atom donation to scavenge free radicals. Their presence is also likely to contribute to interactions with biological targets.

  • Depside Linkage: The ester linkage between the two aromatic rings is a defining feature. The stability and conformation of this bond may influence the overall shape of the molecule and its ability to bind to target enzymes or receptors.

  • Carboxylic Acid Group: The free carboxylic acid moiety can participate in hydrogen bonding and may be important for the solubility and pharmacokinetic properties of the molecule. Esterification or amidation of this group would likely alter the biological activity.

  • Substitution on the Aromatic Rings: The presence and position of substituents like methyl and methoxy groups can influence the lipophilicity and electronic properties of the molecule, which in turn can affect cell permeability and target binding affinity.

Experimental Protocols

A brief overview of the key experimental methods used to evaluate the biological activities of this compound and its analogs is provided below.

Antiproliferative Activity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Workflow:

mtt_assay cluster_workflow MTT Assay Workflow cell_seeding Seed cells in a 96-well plate treatment Treat cells with this compound analogs cell_seeding->treatment incubation Incubate for 48-72 hours treatment->incubation mtt_addition Add MTT solution incubation->mtt_addition formazan_formation Incubate for 2-4 hours (Formazan crystal formation) mtt_addition->formazan_formation solubilization Add solubilization solution (e.g., DMSO) formazan_formation->solubilization absorbance Measure absorbance at ~570 nm solubilization->absorbance ic50 Calculate IC50 values absorbance->ic50

Fig. 2: General workflow for the MTT assay to determine cytotoxicity.
Antioxidant Activity (DPPH Radical Scavenging Assay)

This assay measures the ability of a compound to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical.

Protocol Outline:

  • Prepare a stock solution of the test compound (e.g., this compound analog) in a suitable solvent.

  • Prepare a fresh solution of DPPH in methanol.

  • In a 96-well plate, add different concentrations of the test compound to the DPPH solution.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at approximately 517 nm using a microplate reader.

  • Ascorbic acid or Trolox is typically used as a positive control.

  • The percentage of DPPH radical scavenging activity is calculated, and the IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined.

Conclusion

This compound presents a promising scaffold for the development of new therapeutic agents, particularly in the field of oncology. The existing data suggests that its anticancer activity is mediated through the induction of apoptosis. While comprehensive SAR studies on a wide range of this compound analogs are still needed, the structural features identified in this guide provide a foundation for the rational design of more potent and selective derivatives. Future research should focus on the synthesis and biological evaluation of a library of this compound analogs to systematically explore the impact of structural modifications on their anticancer, antioxidant, and antimicrobial activities.

References

Unlocking New Potential in Antimicrobial Therapy: A Comparative Guide to the Synergistic Effects of Evernic Acid and its Analogs with Antibiotics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The rise of antibiotic resistance necessitates innovative strategies to enhance the efficacy of existing antimicrobial agents. Natural compounds, such as lichen-derived metabolites, have emerged as promising candidates for combination therapies. This guide provides a comparative analysis of the synergistic potential of evernic acid and the closely related compound, usnic acid, when combined with conventional antibiotics. While direct quantitative data on the synergistic effects of this compound is still emerging, this guide leverages available research on its antimicrobial properties and draws comparisons with the more extensively studied usnic acid to highlight its potential.

Performance Comparison: this compound and Usnic Acid in Combination with Antibiotics

Direct quantitative data on the synergistic interactions of this compound with antibiotics, such as Fractional Inhibitory Concentration Index (FICI) values, are not extensively documented in publicly available literature. However, its intrinsic antimicrobial and antibiofilm activities suggest a strong potential for synergistic effects. In contrast, the related lichen metabolite, usnic acid, has been the subject of several synergy studies. The following table summarizes the antimicrobial activity of this compound and the synergistic effects of usnic acid with various antibiotics against pathogenic bacteria. This data serves as a valuable reference point for potential research directions with this compound.

Natural CompoundAntibioticTest OrganismMIC of Natural Compound Alone (µg/mL)MIC of Antibiotic Alone (µg/mL)MIC in Combination (µg/mL)FICIInterpretation
This compound -Escherichia coli500[1]---Moderate Activity[1]
This compound -Staphylococcus aureus4 (DCM extract)[1]---High Activity[1]
Usnic Acid NorfloxacinMethicillin-Resistant Staphylococcus aureus (MRSA)7.8[2]500[2]UA: 1.95, NOR: 125[2]≤ 0.5[2]Synergy[2]
Usnic Acid GentamicinMethicillin-Resistant Staphylococcus aureus (MRSA)----Synergy[3]
Usnic Acid Polymyxin BPolymyxin B-Resistant Pseudomonas aeruginosa2508-32-0.0625 - 0.156[4]Synergy[4]
Usnic Acid LevofloxacinMethicillin-Resistant Staphylococcus aureus (MRSA)----Antagonism[3]
Usnic Acid ErythromycinMethicillin-Resistant Staphylococcus aureus (MRSA)----Indifference[3]

FICI Interpretation: ≤ 0.5 = Synergy; > 0.5 to 4 = Additive/Indifference; > 4 = Antagonism.[5][6]

Potential Mechanisms of Synergistic Action

The synergistic effects of natural compounds like this compound and usnic acid with antibiotics are thought to arise from a multi-pronged attack on bacterial cells. Potential mechanisms include:

  • Increased Cell Membrane Permeability : These compounds can disrupt the bacterial cell membrane, facilitating the entry of antibiotics into the cell.[7][8]

  • Inhibition of Efflux Pumps : Bacteria often develop resistance by actively pumping antibiotics out of the cell. Some natural compounds can inhibit these efflux pumps, thereby increasing the intracellular concentration of the antibiotic.[7][8]

  • Biofilm Disruption : Biofilms are a major barrier to antibiotic efficacy. This compound has shown promise as a quorum sensing inhibitor in Pseudomonas aeruginosa, which could disrupt biofilm formation and render the bacteria more susceptible to antibiotics.[9][10] Usnic acid has also demonstrated the ability to inhibit biofilm formation.[11]

  • Inhibition of Bacterial Enzymes : These compounds may inhibit enzymes that are essential for bacterial survival or that contribute to antibiotic resistance.[7]

The following diagram illustrates the potential synergistic mechanisms of action.

Synergy_Mechanisms cluster_bacterium Bacterial Cell Cell_Wall Cell Wall & Membrane Bacterial_Target Intracellular Target Efflux_Pump Efflux Pump Biofilm_Matrix Biofilm Matrix Evernic_Acid This compound Evernic_Acid->Cell_Wall Disruption Evernic_Acid->Efflux_Pump Inhibition Evernic_Acid->Biofilm_Matrix Inhibition (via Quorum Sensing) Antibiotic Antibiotic Antibiotic->Cell_Wall Increased Permeability Antibiotic->Bacterial_Target Action

Caption: Potential mechanisms of synergistic action between this compound and antibiotics.

Experimental Protocols

To facilitate further research in this area, detailed methodologies for key experiments are provided below.

Checkerboard Microdilution Assay

This assay is used to determine the synergistic, additive, or antagonistic effect of a combination of two antimicrobial agents.

Protocol:

  • Preparation of Reagents : Prepare stock solutions of this compound and the selected antibiotic in an appropriate solvent. Prepare two-fold serial dilutions of each agent in cation-adjusted Mueller-Hinton broth (CAMHB) in separate 96-well microtiter plates.[12]

  • Plate Setup : In a new 96-well plate, add 50 µL of CAMHB to each well. Transfer 50 µL of each dilution of this compound along the y-axis and 50 µL of each dilution of the antibiotic along the x-axis. This creates a checkerboard of concentrations.[5][13]

  • Inoculation : Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.[13]

  • Incubation : Incubate the plate at 37°C for 18-24 hours.[14]

  • Data Analysis : Determine the Minimum Inhibitory Concentration (MIC) for each agent alone and in combination. The MIC is the lowest concentration that inhibits visible bacterial growth. Calculate the Fractional Inhibitory Concentration Index (FICI) using the following formula: FICI = FIC of this compound + FIC of Antibiotic Where FIC = MIC of agent in combination / MIC of agent alone.[5]

The following diagram outlines the workflow for a checkerboard assay.

Checkerboard_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Prep_Reagents Prepare this compound & Antibiotic Dilutions Plate_Setup Set up 96-well plate with concentration gradients Prep_Reagents->Plate_Setup Prep_Inoculum Prepare Bacterial Inoculum Inoculate Inoculate plate Prep_Inoculum->Inoculate Plate_Setup->Inoculate Incubate Incubate plate Inoculate->Incubate Read_MIC Determine MICs Incubate->Read_MIC Calculate_FICI Calculate FICI Read_MIC->Calculate_FICI Interpret Interpret Synergy Calculate_FICI->Interpret

Caption: Workflow for the checkerboard microdilution assay.

Time-Kill Kinetic Assay

This assay provides a dynamic picture of the antimicrobial effect over time.

Protocol:

  • Preparation : Grow a bacterial culture to the mid-logarithmic phase. Prepare flasks containing CAMHB with this compound alone, the antibiotic alone, and the combination of both at concentrations determined from the checkerboard assay (e.g., MIC, sub-MIC).[15][16]

  • Inoculation : Inoculate each flask with the bacterial culture to a starting density of approximately 5 x 10^5 CFU/mL.[16]

  • Sampling : At various time points (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw an aliquot from each flask.[15]

  • Plating and Incubation : Perform serial dilutions of the aliquots and plate them on nutrient agar. Incubate the plates at 37°C for 18-24 hours.

  • Data Analysis : Count the number of colonies (CFU/mL) at each time point and plot the log10 CFU/mL against time. Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL at 24 hours by the combination compared with the most active single agent.[16]

Biofilm Inhibition Assay (Crystal Violet Method)

This assay quantifies the ability of a compound to prevent biofilm formation.

Protocol:

  • Preparation : Prepare a bacterial suspension and dilute it in a suitable growth medium.[17]

  • Plate Setup : In a 96-well flat-bottom plate, add the bacterial suspension to each well along with different concentrations of this compound, the antibiotic, or their combination. Include a control with no treatment.[18][19]

  • Incubation : Incubate the plate at 37°C for 24-48 hours to allow for biofilm formation.[17]

  • Washing : Gently wash the wells with phosphate-buffered saline (PBS) to remove planktonic (free-floating) bacteria.

  • Staining : Add a 0.1% crystal violet solution to each well and incubate for 10-15 minutes at room temperature.[20]

  • Washing : Wash the wells again with PBS to remove excess stain.

  • Solubilization and Quantification : Add 30% acetic acid or ethanol to each well to solubilize the crystal violet that has stained the biofilm. Measure the absorbance at a wavelength of 570-595 nm using a microplate reader.[18][19] The percentage of biofilm inhibition is calculated relative to the untreated control.

The following diagram illustrates the workflow for the biofilm inhibition assay.

Biofilm_Inhibition_Workflow Start Prepare Bacterial Suspension & Test Compounds Incubate_Plate Incubate plate with bacteria and compounds to form biofilm Start->Incubate_Plate Wash_Planktonic Wash to remove planktonic cells Incubate_Plate->Wash_Planktonic Stain_Biofilm Stain with Crystal Violet Wash_Planktonic->Stain_Biofilm Wash_Excess_Stain Wash to remove excess stain Stain_Biofilm->Wash_Excess_Stain Solubilize Solubilize bound stain Wash_Excess_Stain->Solubilize Measure_Absorbance Measure Absorbance Solubilize->Measure_Absorbance Analyze Calculate % Inhibition Measure_Absorbance->Analyze

Caption: Workflow for the crystal violet biofilm inhibition assay.

This guide provides a foundational understanding of the potential synergistic effects of this compound with antibiotics, supported by comparative data from usnic acid and detailed experimental protocols. Further research is warranted to fully elucidate the synergistic profile of this compound and its potential for clinical applications in combating antibiotic-resistant infections.

References

Evernic Acid vs. Synthetic Compounds in Cancer Therapy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of cancer therapy is continually evolving, with a growing interest in naturally derived compounds that may offer comparable or enhanced efficacy with potentially fewer side effects than traditional synthetic chemotherapeutics. Among these natural contenders is evernic acid, a lichen-derived secondary metabolite that has demonstrated promising anticancer properties. This guide provides an objective comparison of the performance of this compound against a relevant synthetic compound, Auranofin, a gold-containing drug and a known inhibitor of the same molecular target. This comparison is supported by experimental data, detailed methodologies, and visual representations of key biological pathways and workflows.

Performance Comparison: this compound vs. Auranofin

The following tables summarize the cytotoxic effects of this compound and the synthetic TrxR1 inhibitor, Auranofin, against various cancer cell lines. Standard chemotherapeutic agents, cisplatin and doxorubicin, are included for benchmark comparison where data is available.

Table 1: Comparison of IC50 Values in Breast Cancer Cell Lines

CompoundCell LineIC50 ValueTreatment Duration
This compound MCF-733.79 µg/mL52 hours[1][2]
MDA-MB-453121.40 µg/mL48 hours[1][2]
Auranofin MCF-7~3.37 µM24 hours[3]
MDA-MB-231~3 µM24 hours[4][5]
Doxorubicin MCF-716.2 µg/mLNot Specified

Table 2: Comparison of IC50 Values in Ovarian Cancer Cell Lines

CompoundCell LineIC50 ValueTreatment Duration
This compound OVCAR-310 µMNot Specified[6]
SKOV-3>100 µMNot Specified
Auranofin SKOV3~150 nM72 hours[7]
A2780Low µM range72 hours[8][9]
Cisplatin OVCAR-39.02 µM72 hours
SKOV-310.7 µM24 hours

Mechanisms of Action: A Tale of Two Inhibitors

Both this compound and Auranofin exert their primary anticancer effects by targeting and inhibiting the enzyme Thioredoxin Reductase 1 (TrxR1).[1][10][11] TrxR1 is a key component of the thioredoxin system, which is crucial for maintaining cellular redox homeostasis.[10] Cancer cells often have elevated levels of TrxR1 to cope with increased oxidative stress, making this enzyme an attractive target for cancer therapy.[10][11]

This compound's Mechanism

This compound has been shown to significantly suppress the enzymatic activity of TrxR1 without altering the protein's expression levels.[1] This inhibition of TrxR1 leads to an increase in intracellular reactive oxygen species (ROS), which can induce cellular damage and cell death in cancer cells.[1]

Interestingly, the downstream effects of this compound appear to be cell-type specific. In breast cancer cell lines MCF-7 and MDA-MB-453, this compound did not induce apoptosis.[2] However, in the ovarian cancer cell line OVCAR-3, this compound was found to increase the rate of apoptosis by inhibiting BIRC5 (survivin) and activating caspase-3 (CASP3).[6]

Auranofin's Mechanism

Auranofin, a gold(I)-containing compound, is also a potent inhibitor of TrxR1.[10][11] Its mechanism involves the gold ion binding to the selenocysteine residue in the active site of TrxR1, leading to irreversible inhibition.[12] Similar to this compound, this inhibition results in increased ROS levels and subsequent apoptosis in various cancer cells.[11]

Auranofin has been shown to induce apoptosis in breast and ovarian cancer cells through multiple pathways.[3][13] It can activate pro-apoptotic proteins like Bax and Bim, while reducing the expression of the anti-apoptotic protein Bcl-2.[7] Furthermore, Auranofin can suppress the STAT3 signaling pathway, which is often constitutively active in cancer and promotes cell proliferation and survival.[14]

cluster_evernic_acid This compound cluster_auranofin Auranofin EA This compound TrxR1_EA TrxR1 Inhibition EA->TrxR1_EA ROS_EA Increased ROS TrxR1_EA->ROS_EA Apoptosis_EA Apoptosis (Ovarian Cancer) ROS_EA->Apoptosis_EA NoApoptosis_EA No Apoptosis (Breast Cancer) ROS_EA->NoApoptosis_EA BIRC5_EA BIRC5 Inhibition Apoptosis_EA->BIRC5_EA CASP3_EA CASP3 Activation Apoptosis_EA->CASP3_EA AF Auranofin TrxR1_AF TrxR1 Inhibition AF->TrxR1_AF ROS_AF Increased ROS TrxR1_AF->ROS_AF Apoptosis_AF Apoptosis ROS_AF->Apoptosis_AF STAT3_AF STAT3 Inhibition Apoptosis_AF->STAT3_AF Bcl2_AF Bcl-2 Inhibition Apoptosis_AF->Bcl2_AF Bax_AF Bax/Bim Activation Apoptosis_AF->Bax_AF

Fig. 1: Signaling pathways of this compound and Auranofin.

In Vivo Experimental Data

While in vitro studies provide valuable insights into the mechanisms of action, in vivo studies are crucial for assessing the therapeutic potential of these compounds in a living organism.

This compound: To date, comprehensive in vivo studies on the anticancer effects of this compound are limited. Further research is needed to establish its efficacy and safety in animal models of breast and ovarian cancer.

Auranofin: Auranofin has demonstrated in vivo efficacy in various cancer models. In a mouse xenograft model of triple-negative breast cancer, Auranofin treatment resulted in significant tumor growth suppression.[15] Similarly, in an orthotopic mouse model of ovarian cancer, Auranofin reduced tumor growth.[16] These findings support the potential of Auranofin as a repurposed anticancer drug.

Experimental Protocols

To ensure the reproducibility and comparability of research findings, detailed experimental protocols are essential. Below are the methodologies for the key experiments cited in this guide.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.

  • Treatment: Treat the cells with various concentrations of the test compound (this compound or Auranofin) and incubate for the desired duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

A Seed Cells in 96-well plate B Treat with Compound A->B C Add MTT Reagent B->C D Incubate & Formazan Formation C->D E Solubilize Formazan (DMSO) D->E F Measure Absorbance (570nm) E->F

Fig. 2: Workflow for the MTT Cell Viability Assay.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Treat cells with the desired concentrations of the test compound for the specified time.

  • Cell Harvesting: Collect both adherent and floating cells, wash with cold PBS, and resuspend in 1X Annexin V binding buffer.

  • Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Western Blot Analysis

Western blotting is used to detect specific proteins in a sample.

  • Protein Extraction: Lyse treated cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Separate 20-30 µg of protein per sample on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., TrxR1, cleaved caspase-3, Bcl-2, p-STAT3) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Thioredoxin Reductase (TrxR) Activity Assay

This assay measures the enzymatic activity of TrxR.

  • Sample Preparation: Prepare cell lysates from treated and untreated cells.

  • Reaction Mixture: In a 96-well plate, add the cell lysate, NADPH, and a reaction buffer.

  • Initiate Reaction: Add DTNB (5,5'-dithiobis(2-nitrobenzoic acid)) to start the reaction. TrxR reduces DTNB to TNB, which has a yellow color.

  • Absorbance Measurement: Measure the increase in absorbance at 412 nm over time using a microplate reader.

  • Data Analysis: Calculate the rate of TNB formation to determine the TrxR activity. A parallel reaction including a specific TrxR inhibitor is used to determine the specific activity.

Conclusion

Both this compound and the synthetic compound Auranofin demonstrate significant anticancer potential by targeting the thioredoxin system, a critical pathway for cancer cell survival. While Auranofin has a more extensive body of research, including in vivo studies and clinical trials for other indications, this compound presents a promising natural alternative that warrants further investigation.

The data presented in this guide highlights the importance of comparative studies in drug discovery. The cell-type specific responses observed with this compound underscore the need for a nuanced approach to cancer therapy, where the choice of therapeutic agent may be tailored to the specific molecular characteristics of the tumor. Future research should focus on direct, head-to-head in vivo comparisons of this compound and Auranofin in relevant cancer models to fully elucidate their therapeutic potential and relative advantages.

References

Safety Operating Guide

Proper Disposal of Evernic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

The responsible management of chemical waste is paramount in a laboratory setting to ensure the safety of personnel and the protection of the environment. While Evernic Acid is not classified as a hazardous substance under the OSHA Hazard Communication Standard (29 CFR 1910.122), it is imperative to follow established protocols for chemical waste disposal.[1] This guide provides a comprehensive, step-by-step procedure for the proper disposal of this compound, designed for researchers, scientists, and drug development professionals.

Immediate Safety and Handling

Before beginning any disposal procedure, ensure that the appropriate Personal Protective Equipment (PPE) is worn to minimize exposure and ensure safety.

Table 1: Recommended Personal Protective Equipment (PPE) for Handling this compound Waste

Protection TypeRecommended Equipment
Eye/Face Protection Wear safety glasses with side shields or goggles.
Skin Protection Wear protective gloves and a lab coat or other protective clothing.[1]
Respiratory Protection If there is a risk of generating dust, a NIOSH/MSHA-approved respirator should be worn.[1] Ensure adequate ventilation in the work area.[2]

Step-by-Step Disposal Protocol for this compound

Follow these procedural steps to ensure the safe and compliant disposal of this compound and associated waste materials.

Step 1: Waste Characterization and Segregation
  • Identify as Chemical Waste : Although not federally regulated as hazardous, treat all this compound waste as chemical waste. Do not dispose of it in standard trash or down the drain.[3][4]

  • Segregate Incompatible Wastes : Store this compound waste separately from incompatible materials. As an acidic compound, it is crucial to keep it segregated from:

    • Strong bases

    • Cyanides

    • Azides

    • Hypochlorite solutions[5]

Step 2: Container Selection and Labeling
  • Choose an Appropriate Container : Use a container that is in good condition, leak-proof, and compatible with acidic waste. For acids, glass containers are generally preferred over metal to prevent corrosion.[6]

  • Properly Label the Container : The waste container must be clearly labeled. The label should be in English and include:

    • The words "Hazardous Waste" (as a best practice for all chemical waste)

    • The full name of the chemical: "this compound"

    • The concentration (if in solution)

    • The name and contact information of the generating researcher or lab[5]

    • Any relevant hazard pictograms (while not required for this compound, it is good practice if mixed with other chemicals)

Step 3: Spill Management and Cleanup
  • Contain the Spill : Should a spill occur, prevent any further leakage or spreading.[1]

  • Clean Up : For solid this compound, cover the spill with a plastic sheet to minimize dust and then mechanically collect the material.[1]

  • Dispose of Cleanup Materials : All materials used for spill cleanup (e.g., absorbent pads, contaminated gloves, and wipes) must be placed in the designated this compound waste container and disposed of as hazardous waste.[3][4]

Step 4: Accumulation and Storage
  • Keep Containers Closed : Waste containers must be kept tightly sealed except when adding waste.[3]

  • Designated Storage Area : Store the waste container in a designated satellite accumulation area within the laboratory.

  • Secondary Containment : It is best practice to store the primary waste container within a larger, compatible secondary containment bin or tray to contain any potential leaks.[3][4]

Step 5: Final Disposal
  • Consult Institutional Policy : Adhere to your institution's specific procedures for chemical waste disposal. This typically involves contacting the Environmental Health & Safety (EH&S) department.

  • Arrange for Pickup : Schedule a waste pickup with your institution's EH&S department. Do not transport hazardous waste yourself.[4]

  • Regulatory Compliance : Final disposal of the waste must be conducted in accordance with all applicable local, state, and federal regulations.[1][7]

This compound Disposal Workflow

The following diagram illustrates the decision-making process and logical flow for the proper disposal of this compound waste in a laboratory setting.

EvernicAcidDisposal start Start: this compound Waste Generated ppe 1. Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe characterize 2. Characterize & Segregate Waste (Treat as Chemical Waste, Separate from Bases) ppe->characterize container 3. Select & Label Container (Leak-proof, Glass, Clearly Labeled) characterize->container spill_check Spill Occurred? container->spill_check spill_cleanup 4a. Contain & Clean Spill (Dispose of cleanup materials as waste) spill_check->spill_cleanup Yes accumulate 4b. Place Waste in Labeled Container spill_check->accumulate No spill_cleanup->accumulate storage 5. Store in Designated Area (Closed Container, Secondary Containment) accumulate->storage ehs_contact 6. Contact EH&S for Pickup (Follow Institutional Protocol) storage->ehs_contact end End: Compliant Disposal ehs_contact->end

Caption: Workflow for the safe disposal of this compound.

References

Essential Safety and Logistics for Handling Evernic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling specialized chemical compounds like Evernic Acid. This document provides a comprehensive guide to the necessary personal protective equipment (PPE), safe handling protocols, and disposal procedures for this compound, fostering a secure research environment.

Personal Protective Equipment (PPE)

When working with this compound, a range of personal protective equipment is essential to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE.

PPE CategorySpecification
Eye/Face Protection Wear safety glasses with side shields or goggles.[1] In situations with a high risk of splashing, a face shield should be used in addition to goggles for full-face protection.[2]
Skin Protection Wear protective gloves (nitrile or butyl rubber are recommended for handling acids) and protective clothing.[1][2] An acid-resistant apron is also recommended.[3]
Respiratory Protection In environments with low fume levels, an N95 mask may be suitable.[2] For higher exposure levels or if irritation is experienced, a NIOSH/MSHA-approved respirator or a full-face respirator with acid gas cartridges is recommended.[1][2]

Quantitative Data Summary

The following table provides a summary of relevant quantitative data for this compound.

Data PointValueSource
Storage Temperature 4°C or 5-8°C[1][4]
IC50 (PfFabZ) 10.7 µM[5]
IC50 (PfFabI) 36.1 µM[5]
IC50 (P. berghei) 77.3 µM[5]

Safe Handling and Operational Plan

Adherence to a strict operational plan is crucial for the safe handling of this compound. Although not classified as hazardous by OSHA, good laboratory practices should always be followed.[1]

Step 1: Preparation and Engineering Controls

  • Ensure adequate ventilation in the work area, especially when handling the powder form to avoid dust formation.[1][6]

  • Work within a fume hood when handling larger quantities or if there is a potential for aerosolization.

  • An eyewash station and safety shower should be readily accessible.[7]

Step 2: Handling the Compound

  • Before use, inspect gloves for any signs of degradation.[6]

  • Avoid breathing dust, vapors, mist, or gas.[6]

  • When opening containers, do so carefully to avoid spills or splashes.[7]

  • Use proper glove removal techniques to prevent skin contact with the outer surface of the glove.[6]

Step 3: In Case of a Spill

  • For small spills, use personal protective equipment as required.[1] Cover powder spills with a plastic sheet or tarp to minimize spreading.[1]

  • Mechanically take up the spill and place it in appropriate containers for disposal.[1]

  • Clean the contaminated surface thoroughly.[1]

  • For large spills, evacuate the area and alert your supervisor.[7]

First Aid Procedures

Immediate and appropriate first aid is critical in the event of accidental exposure.

Exposure RouteFirst Aid Measures
Eye Contact Immediately flush eyes with plenty of water, occasionally lifting the upper and lower eyelids.[1] Continue for at least 15 minutes. Seek medical attention if irritation persists.[7][8]
Skin Contact Remove contaminated clothing. Wash the affected skin area with soap and water.[1] Rinse with cold water for at least 15 minutes.[7]
Inhalation Move the exposed person to fresh air at once.[1][8] If breathing is difficult, administer oxygen.[1] If breathing has stopped, provide artificial respiration.[1] Seek medical attention.[8]
Ingestion Do not induce vomiting.[9] Never give anything by mouth to an unconscious person.[1] Rinse mouth with water.[1] Seek immediate medical attention.[8]

Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.

  • Waste Disposal: Disposal of this compound should be in accordance with all applicable federal, state, and local regulations.[1] Do not discharge into sewer systems.[6]

  • Contaminated Packaging: Empty containers can be triple-rinsed (or equivalent) and offered for recycling or reconditioning.[6] Alternatively, the packaging can be punctured to render it unusable and then disposed of in a sanitary landfill.[6]

Workflow for Safe Handling of this compound

The following diagram illustrates the key steps for the safe handling of this compound in a laboratory setting.

Evernic_Acid_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Response A Review SDS B Don PPE A->B C Prepare Work Area (Fume Hood, Spill Kit) B->C D Weighing and Transfer C->D E Experimentation D->E F Decontaminate Work Area E->F J Spill E->J K Exposure E->K G Segregate Waste F->G H Dispose of Waste (per regulations) G->H I Doff PPE H->I M Notify Supervisor J->M L First Aid K->L L->M

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Evernic Acid
Reactant of Route 2
Evernic Acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.